Product packaging for 1,3,7-Trihydroxy-2-prenylxanthone(Cat. No.:CAS No. 20245-39-0)

1,3,7-Trihydroxy-2-prenylxanthone

Cat. No.: B023593
CAS No.: 20245-39-0
M. Wt: 312.3 g/mol
InChI Key: FLWKTILHZPCXDW-UHFFFAOYSA-N
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Description

1,3,7-Trihydroxy-2-prenylxanthone is a natural product found in Garcinia forbesii, Kielmeyera coriacea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B023593 1,3,7-Trihydroxy-2-prenylxanthone CAS No. 20245-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWKTILHZPCXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 1,3,7-Trihydroxy-2-prenylxanthone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of plant secondary metabolites renowned for their diverse pharmacological activities. Among them, 1,3,7-trihydroxy-2-prenylxanthone, a prenylated derivative of the xanthone core, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants. It details the key enzymatic steps, from the initial formation of the xanthone scaffold to the final regiospecific prenylation. This document consolidates available quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for the characterization of the biosynthetic pathway, and includes visualizations of the core pathway and associated experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis, drug discovery, and metabolic engineering.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are predominantly found in higher plant families such as Clusiaceae, Hypericaceae, and Gentianaceae[1]. Their biosynthesis is a fascinating intersection of the shikimate and acetate pathways, leading to a wide array of structurally diverse compounds with significant biological activities, including antitumor, antidiabetic, and antimicrobial properties[1]. The prenylation of the xanthone core, a key modification, often enhances the biological efficacy of these molecules[2]. This guide focuses on the biosynthesis of a specific prenylated xanthone, this compound, elucidating the enzymatic cascade responsible for its formation.

The Core Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of enzymatic reactions, commencing with the formation of a benzophenone intermediate, followed by cyclization to the xanthone core, and culminating in a final prenylation step.

Formation of the Benzophenone Intermediate

The pathway initiates with the condensation of one molecule of benzoyl-CoA, derived from the shikimate pathway, and three molecules of malonyl-CoA from the acetate-malonate pathway. This reaction is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone[3][4].

Hydroxylation and Oxidative Cyclization to the Xanthone Core

The 2,4,6-trihydroxybenzophenone intermediate undergoes 3'-hydroxylation to form 2,3',4,6-tetrahydroxybenzophenone. This is followed by a regioselective, intramolecular oxidative C-O phenol coupling reaction to form the tricyclic xanthone core. The formation of the 1,3,7-trihydroxyxanthone scaffold is catalyzed by a bifunctional cytochrome P450 enzyme belonging to the CYP81AA subfamily . Specifically, CYP81AA1 has been shown to catalyze both the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone and the subsequent para-cyclization to yield 1,3,7-trihydroxyxanthone[5][6].

Regiospecific Prenylation

The final step in the biosynthesis of this compound is the attachment of a prenyl group to the C-2 position of the 1,3,7-trihydroxyxanthone core. This reaction is catalyzed by a prenyltransferase . A notable example is the flavonoid-specific prenyltransferase from Morus alba, MaIDT , which has been demonstrated to exhibit substrate flexibility and catalyze the regiospecific C2-prenylation of 1,3,7-trihydroxyxanthone using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Quantitative Data

Quantitative understanding of the biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications. This section summarizes the available kinetic data for the key enzymes and the concentrations of relevant metabolites in plant tissues.

Table 1: Enzyme Kinetic Parameters
EnzymeSource OrganismSubstrate(s)Km (µM)kcat (s-1)kcat/Km (s-1M-1)Reference(s)
Benzophenone Synthase (BPS)Garcinia mangostanaBenzoyl-CoA1.3 ± 0.30.0046 ± 0.00033589.7[7]
Malonyl-CoA30.5 ± 7.70.0065 ± 0.0007213.1[7]
CYP81AA1Hypericum perforatum2,4,6-trihydroxybenzophenoneNot ReportedNot ReportedNot Reported
MaIDTMorus alba1,3,7-trihydroxyxanthoneNot ReportedNot ReportedNot Reported
DMAPPNot ReportedNot ReportedNot Reported
Table 2: Metabolite Concentrations in Plant Tissues
MetabolitePlant SpeciesTissueConcentration (µg/g dry weight)Reference(s)
Total XanthonesGarcinia mangostanaPericarp (Methanol Extract)68,543.39[8]
α-MangostinGarcinia mangostanaPericarp (Methanol Extract)51,062.21[8]
γ-MangostinGarcinia mangostanaPericarp (Methanol Extract)11,100.72[8]
Total PhenolicsMorus albaLeaves23,200 - 55,400 (as Gallic Acid Equivalents)[9]
RutinMorus albaLeaves680 - 12,700[9]
IsoquercitrinMorus albaLeaves690 - 9,860[9]

Note: Specific concentrations of the biosynthetic intermediates (2,4,6-trihydroxybenzophenone, 2,3',4,6-tetrahydroxybenzophenone, and 1,3,7-trihydroxyxanthone) are not well-documented in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common workflow for obtaining active enzymes for in vitro characterization involves heterologous expression in E. coli or Saccharomyces cerevisiae, followed by purification.

  • Gene Cloning: Synthesize the codon-optimized coding sequence of the target enzyme (e.g., BPS, CYP81AA1, MaIDT) and clone it into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His)-tag.

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Protein Quantification and Analysis: Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Enzyme Assays

This assay measures the formation of 2,4,6-trihydroxybenzophenone from benzoyl-CoA and malonyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM benzoyl-CoA, 2 mM malonyl-CoA, and 1-5 µg of purified BPS enzyme in a total volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 20% HCl. Extract the product with 200 µL of ethyl acetate.

  • Analysis: Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze the formation of 2,4,6-trihydroxybenzophenone by HPLC-UV at a detection wavelength of 290 nm.

This assay measures the conversion of 2,4,6-trihydroxybenzophenone to 1,3,7-trihydroxyxanthone. As a cytochrome P450 enzyme, it requires a P450 reductase and NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 100 µM 2,4,6-trihydroxybenzophenone, 1 µM purified CYP81AA1, 2 µM purified cytochrome P450 reductase, and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a total volume of 200 µL.

  • Incubation: Incubate the mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the BPS assay.

  • Analysis: Analyze the formation of 1,3,7-trihydroxyxanthone by HPLC-UV (detection at 320 nm) or LC-MS.

This assay measures the prenylation of 1,3,7-trihydroxyxanthone.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 100 µM 1,3,7-trihydroxyxanthone, 200 µM DMAPP, and 5-10 µg of purified MaIDT enzyme in a total volume of 100 µL.

  • Incubation: Incubate at 30°C for 1 hour.

  • Reaction Termination and Extraction: Stop the reaction and extract the product with ethyl acetate as previously described.

  • Analysis: Analyze the formation of this compound by HPLC-UV (detection at 320 nm) or LC-MS.

Metabolite Extraction and Analysis
  • Sample Preparation: Harvest fresh plant material (e.g., Garcinia mangostana pericarp, Morus alba leaves), freeze in liquid nitrogen, and grind to a fine powder.

  • Extraction: Suspend the powdered tissue in 80% methanol (10 mL per gram of tissue) and sonicate for 30 minutes.

  • Clarification: Centrifuge the mixture to pellet the debris and collect the supernatant.

  • Concentration: Evaporate the methanol from the supernatant under reduced pressure.

  • Liquid-Liquid Partitioning: Partition the remaining aqueous extract against an equal volume of ethyl acetate. Collect the ethyl acetate phase, which will contain the xanthones and their precursors.

  • Final Preparation: Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of methanol for analysis.

  • Chromatographic System: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification of the target metabolites. The specific precursor-product ion transitions for each metabolite would need to be determined by infusing pure standards.

Mandatory Visualizations

Diagram 1: Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_0 Shikimate & Acetate Pathways cluster_1 Core Xanthone Biosynthesis cluster_2 Prenylation Benzoyl-CoA Benzoyl-CoA 2,4,6-Trihydroxybenzophenone 2,4,6-Trihydroxybenzophenone Benzoyl-CoA->2,4,6-Trihydroxybenzophenone BPS 3 x Malonyl-CoA 3 x Malonyl-CoA 3 x Malonyl-CoA->2,4,6-Trihydroxybenzophenone BPS 2,3',4,6-Tetrahydroxybenzophenone 2,3',4,6-Tetrahydroxybenzophenone 2,4,6-Trihydroxybenzophenone->2,3',4,6-Tetrahydroxybenzophenone CYP81AA1 (3'-hydroxylase) 1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone 2,3',4,6-Tetrahydroxybenzophenone->1,3,7-Trihydroxyxanthone CYP81AA1 (cyclase) This compound This compound 1,3,7-Trihydroxyxanthone->this compound MaIDT DMAPP DMAPP DMAPP->this compound MaIDT

Caption: The core biosynthetic pathway of this compound.

Diagram 2: Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_0 Gene to Protein cluster_1 Functional Analysis A Gene Synthesis & Cloning into Expression Vector B Transformation into Heterologous Host (e.g., E. coli) A->B C Protein Expression Induction B->C D Cell Lysis and Crude Extract Preparation C->D E Protein Purification (e.g., Affinity Chromatography) D->E F Purity & Concentration Analysis (SDS-PAGE, Bradford) E->F G Enzyme Assay with Substrates and Cofactors F->G H Product Identification (HPLC, LC-MS) G->H I Kinetic Parameter Determination (K_m, k_cat) H->I

Caption: A typical workflow for the heterologous expression and functional characterization of a biosynthetic enzyme.

Diagram 3: Workflow for Metabolite Analysis in Plant Tissues

Metabolite_Analysis_Workflow A Plant Tissue Harvesting & Grinding B Solvent Extraction (e.g., 80% Methanol) A->B C Extract Clarification (Centrifugation) B->C D Solvent Evaporation C->D E Liquid-Liquid Partitioning (e.g., Ethyl Acetate) D->E F Final Sample Preparation (Drying & Redissolving) E->F G Quantitative Analysis (HPLC-MS/MS) F->G H Data Processing & Metabolite Quantification G->H

Caption: A general workflow for the extraction and quantitative analysis of xanthones and their precursors from plant tissues.

Conclusion

The biosynthetic pathway of this compound is a well-defined enzymatic cascade involving a benzophenone synthase, a cytochrome P450 monooxygenase, and a prenyltransferase. While the key enzymes have been identified and the overall pathway elucidated, further research is required to obtain a complete quantitative understanding, including the kinetic parameters of all enzymes and the in-planta concentrations of all intermediates. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmacologically active compounds. The application of the described methodologies will be instrumental in advancing the fields of plant metabolic engineering and synthetic biology for the sustainable production of high-value natural products.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of 1,3,7-Trihydroxy-2-prenylxanthone is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the spectroscopic data, experimental protocols, and logical workflow required to identify and characterize this naturally occurring xanthone.

This compound (C₁₈H₁₆O₅, Molar Mass: 312.32 g/mol ) is a prenylated xanthone found in various plant species, including those of the Garcinia and Hypericum genera.[1] Xanthones are a class of organic compounds with a characteristic tricyclic ring system and are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. The precise determination of their chemical structure is a critical step in understanding their mechanism of action and potential therapeutic applications.

This guide adheres to stringent data presentation and visualization requirements to ensure clarity and ease of comparison for scientific professionals.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Adduct Calculated m/z
[M+H]⁺313.1071
[M+Na]⁺335.0890
[M-H]⁻311.0925

Note: The m/z values are based on the monoisotopic mass of 312.0998 g/mol .

¹H NMR Spectroscopic Data (Reference Data)

¹H NMR spectroscopy helps to identify the number and types of hydrogen atoms in the molecule and their connectivity. The following data is for a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, and serves as a reference.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-46.42s-
H-57.75d8.0
H-67.35t8.0
H-87.45d8.0
H-1'3.45d7.0
H-2'5.30t7.0
2 x -CH₃1.80s-
1-OH13.50s-
3-OH---
7-OH---

Solvent: CDCl₃. Data is for 1,3-dihydroxy-2-prenylxanthone and is illustrative.

¹³C NMR Spectroscopic Data (Reference Data)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The following data is for a structurally similar compound and is for reference purposes.

Carbon Assignment Chemical Shift (δ) [ppm]
C-1161.5
C-2108.0
C-3163.0
C-493.5
C-4a156.0
C-5126.5
C-6124.0
C-7121.0
C-8118.0
C-8a155.5
C-9182.0
C-9a103.5
C-1'22.5
C-2'122.0
C-3'132.5
C-4'25.8
C-5'17.9

Solvent: CDCl₃. Data is for a representative prenylated xanthone and is illustrative.

UV-Visible and Infrared Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of the xanthone chromophore. IR spectroscopy identifies the functional groups present.

Spectroscopic Technique Characteristic Absorptions
UV-Vis (in Methanol)λmax at approximately 245, 260, 315, and 370 nm
Infrared (IR)νmax at approximately 3400 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1650 cm⁻¹ (C=O, chelated), 1610, 1580, 1480 cm⁻¹ (C=C, aromatic)

Experimental Protocols

The elucidation of the structure of this compound involves a systematic workflow, from isolation to spectroscopic analysis.

Isolation of this compound
  • Plant Material Extraction: The dried and powdered plant material (e.g., leaves or bark of a Garcinia species) is subjected to maceration with a solvent such as methanol or ethanol at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Further Purification: Fractions containing the compound of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between protons and carbons and to assign the complete structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol, to observe the characteristic absorption bands of the xanthone nucleus.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film, to identify the key functional groups.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow Workflow for the Structure Elucidation of this compound cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis & Structure Determination plant_material Plant Material (e.g., Garcinia sp.) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography purification Further Purification (Prep-TLC/HPLC) column_chromatography->purification pure_compound Pure 1,3,7-Trihydroxy- 2-prenylxanthone purification->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir IR Spectroscopy pure_compound->ir data_analysis Spectroscopic Data Analysis ms->data_analysis nmr->data_analysis uv_vis->data_analysis ir->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Caption: Structure Elucidation Workflow

This technical guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of this compound. The detailed methodologies and organized data tables are intended to serve as a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.

References

physical and chemical properties of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and isolation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₆O₅PubChem[1]
Molecular Weight 312.3 g/mol PubChem[1]
Exact Mass 312.09977361 DaPubChem[1]
XLogP3-AA 4.4PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 87 ŲPubChem[1]

Solubility: While specific quantitative solubility data is limited, xanthones are generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of a prenylated xanthone typically displays characteristic signals for the aromatic protons on the xanthone core, the protons of the prenyl side chain (including vinyl and methyl protons), and the hydroxyl protons. The hydrogen-bonded hydroxyl group at position 1 (OH-1) is expected to resonate at a downfield chemical shift (δ 12.64–13.67 ppm).[3]

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the xanthone, the aromatic carbons, and the carbons of the prenyl group.[3]

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), shows characteristic absorption bands for hydroxyl groups (νmax 3412 cm⁻¹), aliphatic C-H stretching (νmax 2962 cm⁻¹), and a carbonyl group (νmax 1755 cm⁻¹), which are expected to be similar for this compound.[4]

Experimental Protocols

Synthesis

A direct, detailed synthesis protocol for this compound is not explicitly documented in a single source. However, a plausible synthetic route can be devised based on established methods for the synthesis of the 1,3,7-trihydroxyxanthone core and subsequent prenylation.

Step 1: Synthesis of 1,3,7-Trihydroxyxanthone

A facile, five-step synthesis of 1,3,7-trihydroxyxanthone has been described starting from 1,3,5-trimethoxybenzene. The key steps involve:

  • NBS-induced nuclear bromination.

  • Lithiation followed by in situ benzoylation with methyl 2,5-dibenzyloxybenzoate.

  • Selective deprotection of the two benzyl groups.

  • Base-catalyzed intramolecular cyclization.

  • Demethylation to yield the final product.[5]

Step 2: Prenylation of 1,3,7-Trihydroxyxanthone

The introduction of the prenyl group at the C-2 position can be achieved through a regioselective coupling reaction. A general method for the C-prenylation of dihydroxyxanthones involves the reaction with prenyl bromide in an alkaline medium.[3][6]

Illustrative Experimental Workflow for Synthesis:

Synthesis_Workflow A 1,3,5-Trimethoxybenzene B Multi-step Synthesis A->B Ref. [1] C 1,3,7-Trihydroxyxanthone B->C D Prenylation (Prenyl Bromide, Base) C->D Ref. [2, 4] E This compound D->E F Purification E->F

A potential synthetic workflow for this compound.
Isolation from Natural Sources

This compound has been identified in various plant species, including those from the genera Garcinia and Hypericum.[1] The general procedure for isolating this compound from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extract, often the ethyl acetate fraction, is subjected to column chromatography on silica gel.

  • Purification: Further purification of the fractions containing the target compound is achieved through repeated column chromatography, often using different stationary phases like RP-18 silica, and preparative thin-layer chromatography (TLC).[4]

Illustrative Experimental Workflow for Isolation:

Isolation_Workflow A Dried Plant Material B Solvent Extraction (e.g., n-hexane, ethyl acetate, methanol) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fractions D->E F Further Purification (e.g., RP-18 Column, Prep-TLC) E->F G Isolated this compound F->G Trypanocidal_Mechanism A This compound B T. cruzi Mitochondrion A->B C Increased Mitochondrial O₂⁻ Production B->C D Mitochondrial Disruption C->D E Parasite Death D->E Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A This compound B Receptor/Target A->B C cAMP Pathway B->C D ERK Pathway B->D E PI3K/Akt Pathway B->E Potential F Transcription Factors C->F D->F E->F G Gene Expression (e.g., Neurotrophic Factors) F->G

References

Unraveling the Molecular Mechanisms of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical studies. The information is presented to facilitate further research and drug development efforts centered on this compound. This document summarizes key findings on its antibacterial and trypanocidal activities, delves into the implicated molecular pathways, and provides detailed experimental protocols for the assays cited.

Biological Activities and Quantitative Data

The primary biological activities reported for this compound are its effects against certain bacteria and protozoa. The quantitative data available from these studies are summarized below.

Antimicrobial Activity

This compound has demonstrated weak to moderate antibacterial activity, particularly against vancomycin-resistant enterococci (VRE) and other Gram-positive bacteria.[1][2] The available minimum inhibitory concentration (MIC) data is presented in Table 1.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Organism MIC (µg/mL)
Vancomycin-Resistant Enterococcus faecalis (VRE)3.13 - 6.25[1]
Vancomycin-Resistant Enterococcus faecium (VRE)3.13 - 6.25[1]
Vancomycin-Resistant Enterococcus gallinarum (VRE)3.13 - 6.25[1]
Bacillus subtilis3.13 - 6.25[2]
Trypanocidal Activity

Studies have shown that this compound exhibits inhibitory activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[3] The compound was reported to be active against all three forms of the parasite (epimastigotes, trypomastigotes, and amastigotes) without inducing toxicity in mammalian cells.[3] The primary mechanism of its trypanocidal action is the disruption of the parasite's mitochondria.[3]

Mechanism of Action and Signaling Pathways

The current understanding of the mechanism of action of this compound is primarily centered on its effects on parasite mitochondria. The specific pathways involved in its antibacterial action have not yet been elucidated.

Mitochondrial Disruption in Trypanosoma cruzi

The trypanocidal activity of this compound is linked to its ability to target the parasite's mitochondria.[3] This leads to an increase in the production of mitochondrial superoxide radicals (O₂⁻), a type of reactive oxygen species (ROS).[3] The accumulation of ROS can induce oxidative stress, damage cellular components, and ultimately lead to parasite death. This targeted disruption of a specific organelle in the parasite is a promising attribute for a potential chemotherapeutic agent.[3]

G cluster_xanthone This compound cluster_parasite Trypanosoma cruzi Xanthone 1,3,7-Trihydroxy- 2-prenylxanthone Mitochondrion Mitochondrion Xanthone->Mitochondrion Targets ROS Increased Mitochondrial Superoxide (O₂⁻) Production Mitochondrion->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Parasite Death OxidativeStress->CellDeath

Caption: Proposed mechanism of trypanocidal activity.

Potential Mechanisms in Other Contexts

While not directly demonstrated for this compound, other prenylated xanthones have been reported to exert their biological effects through various signaling pathways. These may represent avenues for future investigation for this specific compound. General mechanisms for this class of compounds include the induction of apoptosis and the modulation of key cellular signaling pathways such as PI3K/Akt and MAPK.[4] Furthermore, some prenylated xanthones from mangosteen have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways, which are crucial in the cellular response to oxidative stress.[5]

G cluster_pathways Potential Cellular Targets PrenylatedXanthones Prenylated Xanthones (General Class) PI3K_Akt PI3K/Akt Pathway PrenylatedXanthones->PI3K_Akt Modulates MAPK MAPK Pathway PrenylatedXanthones->MAPK Modulates Apoptosis Induction of Apoptosis PrenylatedXanthones->Apoptosis Induces AhR_Nrf2 AhR/Nrf2 Pathways PrenylatedXanthones->AhR_Nrf2 Activates CellularEffects Modulation of Cell Proliferation, Survival, and Stress Response PI3K_Akt->CellularEffects MAPK->CellularEffects Apoptosis->CellularEffects AhR_Nrf2->CellularEffects

Caption: General signaling pathways modulated by prenylated xanthones.

Experimental Protocols

Detailed experimental protocols for the key assays used to elucidate the mechanism of action of this compound are provided below. It should be noted that the full-text articles for the specific studies on this compound are not publicly available; therefore, these protocols are based on standard, widely accepted methodologies for the mentioned assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow:

G A Prepare serial dilutions of This compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at the optimal temperature for the bacteria. B->C D Observe for visible bacterial growth (turbidity). C->D E The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: The test bacterium is grown on an appropriate agar plate. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rhodamine 123 Assay for Mitochondrial Membrane Potential

This assay uses the fluorescent dye Rhodamine 123 to assess mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria and fluoresces. A decrease in fluorescence indicates a loss of membrane potential.

Detailed Steps:

  • Cell Culture: Trypanosoma cruzi parasites are cultured in an appropriate medium.

  • Compound Treatment: The parasites are treated with various concentrations of this compound for a specified period.

  • Staining: Rhodamine 123 is added to the cell suspension to a final concentration of 1-10 µg/mL. The cells are incubated for 15-30 minutes at 37°C in the dark.

  • Washing: The cells are washed twice with phosphate-buffered saline (PBS) to remove excess dye.

  • Analysis: The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence in the treated cells compared to the untreated control indicates a disruption of the mitochondrial membrane potential.

MitoSOX Red Assay for Mitochondrial Superoxide Detection

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and fluoresces upon oxidation by superoxide.

Detailed Steps:

  • Cell Preparation: Trypanosoma cruzi parasites are cultured and washed with a warm buffer such as HBSS.

  • Compound Incubation: The parasites are incubated with this compound at various concentrations for the desired time.

  • MitoSOX Red Staining: A 5 µM working solution of MitoSOX Red is added to the cell suspension, and the cells are incubated for 10-30 minutes at 37°C, protected from light.

  • Washing: The cells are washed three times with a warm buffer to remove non-localized probe.

  • Fluorescence Measurement: The red fluorescence is measured using a flow cytometer (excitation ~510 nm, emission ~580 nm) or visualized with a fluorescence microscope. An increase in red fluorescence indicates an elevated level of mitochondrial superoxide.

Conclusion

The available evidence strongly suggests that this compound exerts its trypanocidal effect by targeting the parasite's mitochondria, leading to increased oxidative stress. Its antibacterial activity is established, although the precise mechanism remains to be elucidated. The potential for this compound to modulate key signaling pathways, as suggested by studies on related prenylated xanthones, warrants further investigation. This technical guide provides a foundational understanding for researchers and professionals in drug development to build upon in their exploration of this compound as a potential therapeutic agent. Further studies are required to determine its full spectrum of activity, specific molecular targets, and potential for clinical application.

References

A Comprehensive Review of 1,3,7-Trihydroxy-2-prenylxanthone: Biological Activities, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring prenylated xanthone that has garnered interest in the scientific community for its diverse biological activities. Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. The addition of a prenyl group to the xanthone core, as seen in this compound, often enhances its lipophilicity and biological potency. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its known biological effects, detailing the experimental methodologies used in its evaluation, and visualizing the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities

The biological activities of this compound have been investigated in several key areas, including its antibacterial, trypanocidal, and neuroprotective effects. While specific quantitative data for anticancer, anti-inflammatory, and antioxidant activities of this exact compound are limited in the currently available literature, data for structurally similar xanthones provide valuable insights into its potential in these areas.

Antibacterial Activity

This compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated weak to moderate antibacterial activity.[1][2] Studies have reported its minimum inhibitory concentrations (MICs) against various bacterial strains, particularly vancomycin-resistant enterococci (VRE).

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Vancomycin-Resistant Enterococcus faecalis (VRE)3.13 - 6.25[1]
Vancomycin-Resistant Enterococcus faecium (VRE)3.13 - 6.25[1]
Vancomycin-Resistant Enterococcus gallinarum (VRE)3.13 - 6.25[1]
Bacillus subtilis3.13 - 6.25[2]
Methicillin-Resistant Staphylococcus aureus (MRSA)3.13 - 6.25[2]
Methicillin-Sensitive Staphylococcus aureus3.13 - 6.25[2]
Micrococcus luteus3.13 - 6.25[2]
Trypanocidal Activity

Research has shown that this compound, isolated from Kielmeyera coriacea, exhibits inhibitory activity against the three forms of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[3] The compound was found to be most effective against the intracellular amastigote form and did not show toxicity in mammalian cells. The primary target of its trypanocidal action appears to be the parasite's mitochondrion, leading to an increase in mitochondrial O2- production.

Neuroprotective Effects

While direct studies on the prenylated form are limited, the parent compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in primary rat astrocyte cultures.[4] This effect is mediated through the cAMP and ERK-dependent signaling pathways. The induction of these neurotrophic factors suggests a potential therapeutic role for this class of compounds in the treatment of psychiatric and neurodegenerative disorders.

Potential Anticancer, Anti-inflammatory, and Antioxidant Activities

Experimental Protocols

This section provides an overview of the methodologies employed in the cited literature to evaluate the biological activities of this compound and related compounds.

Isolation of this compound

The compound has been isolated from various plant sources, including the roots of Cudrania cochinchinensis and the stems of Kielmeyera coriacea. A general workflow for its isolation is depicted below.

G plant_material Plant Material (e.g., roots of Cudrania cochinchinensis) extraction Extraction with organic solvent (e.g., methanol) plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification characterization Structure Elucidation (NMR, MS) purification->characterization G compound 1,3,7-Trihydroxyxanthone receptor GPCR? compound->receptor Activates ac Adenylyl Cyclase receptor->ac camp cAMP ac->camp pka PKA camp->pka mek MEK pka->mek Phosphorylates erk ERK mek->erk Phosphorylates creb CREB (in nucleus) erk->creb Phosphorylates ngf_bdnf NGF & BDNF Gene Expression creb->ngf_bdnf Promotes

References

A Comprehensive Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative. This document consolidates key information regarding its chemical identity, biological activities, and associated experimental protocols to support ongoing research and development efforts.

Chemical Identifier

The Chemical Abstracts Service (CAS) number for this compound is 20245-39-0 .[1][2][3][4][5]

Quantitative Biological Activity

The following table summarizes the reported quantitative data on the biological activity of this compound.

Biological ActivityTarget Organism(s)MetricValueReference
AntibacterialVancomycin-Resistant Enterococcus faecalis, Enterococcus faecium, Enterococcus gallinarumMIC6.25 mg/mL[1][2][3]
TrypanocidalTrypanosoma cruzi (intracellular amastigote form)-Active[6]

Experimental Protocols

This section details the methodologies for the synthesis of related xanthone compounds and the assessment of biological activities.

Synthesis of 1,3-dihydroxy-2-prenylxanthone

A reported synthesis of a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, involves a nucleophilic substitution reaction.[7]

Materials:

  • 1,3-dihydroxyxanthone

  • Potassium hydroxide (KOH)

  • Distilled water

  • Prenyl bromide

  • Acetone

  • 10% Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide in 30 mL of distilled water in a 250 mL round bottom flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.

  • Stir the resulting mixture for 24 hours at room temperature.

  • Acidify the reaction mixture with 100 mL of 10% HCl solution.

  • Extract the product with 35 mL of DCM.

  • Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the final product.[7]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of this compound against vancomycin-resistant enterococci (VREs) was determined by measuring the Minimum Inhibitory Concentration (MIC).[2][3] While the specific detailed protocol for this exact compound is not provided in the search results, a general broth microdilution method is typically employed.

General Procedure:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. faecalis, E. faecium).

  • Include positive control wells (microorganism without the test compound) and negative control wells (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Trypanocidal Activity and Mitochondrial Integrity Assays

The trypanocidal activity of this compound against Trypanosoma cruzi was evaluated, with the mitochondrion identified as the primary target.[6]

Methodologies:

  • Ultrastructural Analysis: Transmission electron microscopy can be used to observe morphological alterations in T. cruzi after treatment with the compound, particularly focusing on mitochondrial structure.

  • Mitochondrial Membrane Potential Assay: A fluorescent dye such as Rhodamine 123 can be used to assess changes in the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial dysfunction.

  • Mitochondrial Superoxide Production: The MitoSOX Red reagent can be employed to measure mitochondrial superoxide production by flow cytometry. An increase in fluorescence suggests oxidative stress within the mitochondria.[6]

Visualizations: Signaling and Biosynthetic Pathways

The following diagrams illustrate the proposed biosynthetic pathway for xanthone derivatives and a relevant signaling pathway activated by a similar xanthone compound.

biosynthetic_pathway 1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone Prenylated Xanthones Prenylated Xanthones 1,3,7-Trihydroxyxanthone->Prenylated Xanthones Prenylation Simple Xanthones Simple Xanthones 1,3,7-Trihydroxyxanthone->Simple Xanthones Methylation Rubraxanthone Rubraxanthone Prenylated Xanthones->Rubraxanthone Scortechinone B Scortechinone B Prenylated Xanthones->Scortechinone B Gentisin Gentisin Simple Xanthones->Gentisin Isogentisin Isogentisin Simple Xanthones->Isogentisin signaling_pathway 1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone cAMP Pathway cAMP Pathway 1,3,7-Trihydroxyxanthone->cAMP Pathway ERK Pathway ERK Pathway 1,3,7-Trihydroxyxanthone->ERK Pathway Neurotrophic Factor Expression Neurotrophic Factor Expression cAMP Pathway->Neurotrophic Factor Expression ERK Pathway->Neurotrophic Factor Expression NGF NGF Neurotrophic Factor Expression->NGF BDNF BDNF Neurotrophic Factor Expression->BDNF

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. Herein, we present a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the unequivocal identification and characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound, with the molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol , is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Not Available
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data Not Available
Table 3: Mass Spectrometry Data
m/zIon Type
Data Not Available
Infrared (IR) Spectroscopy

The IR spectrum of prenylated xanthones typically exhibits characteristic absorption bands. For instance, a broad absorption is generally observed around 3400 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The conjugated carbonyl (C=O) of the xanthone core gives rise to a strong absorption band in the region of 1650-1600 cm⁻¹. Aromatic C=C stretching vibrations are typically observed between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the prenyl group is indicated by C-H stretching vibrations around 2920 cm⁻¹.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. The following section outlines the generalized experimental protocols for the isolation and spectroscopic characterization of prenylated xanthones like this compound.

Isolation of the Compound

Natural products such as this compound are often isolated from plant sources, for example, the Kielmeyera or Garcinia species.[2] A typical isolation procedure involves the following steps:

Isolation Workflow plant_material Plant Material (e.g., stem bark) extraction Extraction (e.g., with Dichloromethane or Ethanol) plant_material->extraction Solvent fractionation Chromatographic Fractionation (e.g., Silica Gel Column) extraction->fractionation Crude Extract purification Purification (e.g., HPLC) fractionation->purification Fractions isolated_compound Isolated this compound purification->isolated_compound Pure Compound Structural Elucidation Logic cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation and Structure Assembly NMR NMR (1H, 13C, 2D) functional_groups Identify Functional Groups (from IR and NMR) NMR->functional_groups proton_env Analyze Proton Environments (from 1H NMR) NMR->proton_env carbon_skeleton Determine Carbon Skeleton (from 13C NMR) NMR->carbon_skeleton connectivity Establish Connectivity (from 2D NMR - COSY, HMBC) NMR->connectivity MS Mass Spectrometry (HRMS) molecular_formula Determine Molecular Formula (from HRMS) MS->molecular_formula IR Infrared Spectroscopy IR->functional_groups molecular_formula->carbon_skeleton functional_groups->carbon_skeleton proton_env->connectivity carbon_skeleton->connectivity final_structure Propose Final Structure connectivity->final_structure

References

Initial Pharmacological Screening of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial pharmacological screening of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone. The document consolidates available data on its antibacterial and anticancer activities, outlines relevant experimental methodologies, and explores potential signaling pathways based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential and areas for future investigation of this compound.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in the field of pharmacology due to their diverse biological activities. The prenylation of the xanthone scaffold has been shown to enhance their therapeutic properties. This compound is one such compound, and this guide aims to provide an in-depth summary of its initial pharmacological evaluation.

Pharmacological Effects

The primary pharmacological effects of this compound that have been reported are its antibacterial and anticancer activities.

Antibacterial Activity

This compound has demonstrated activity against vancomycin-resistant enterococci (VRE), a group of bacteria known for their resistance to the antibiotic vancomycin.

Anticancer Activity

Preliminary in vitro studies have assessed the cytotoxic effects of this compound against a panel of human cancer cell lines.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Vancomycin-Resistant Enterococci (VRE)6.25 µg/mL[1]

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HepG2 (Hepatocellular carcinoma)> 10
HL7702 (L02, Normal human liver cell line)> 10
MCF7 (Breast adenocarcinoma)> 10
MDA-MB-231 (Breast adenocarcinoma)> 10

Experimental Protocols

Detailed experimental protocols for the initial screening of this compound are crucial for the reproducibility and advancement of research.

Antibacterial Activity Assay

The antibacterial activity of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., vancomycin-resistant enterococci) is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Activity Assay

The cytotoxic effects of this compound against cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally related xanthones suggest potential mechanisms of action.

Potential Signaling Pathways

Based on studies of other prenylated xanthones, potential signaling pathways that may be influenced by this compound include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, and is a common target for anticancer agents.

  • cAMP- and ERK-Dependent Pathways: A structurally similar compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors through these pathways.[2]

The following diagram illustrates a generalized workflow for the initial pharmacological screening of a natural compound like this compound.

Pharmacological_Screening_Workflow cluster_extraction Compound Isolation cluster_screening Initial Pharmacological Screening cluster_data Data Analysis cluster_mechanistic Mechanistic Studies NaturalSource Natural Source (e.g., Cudrania cochinchinensis) Extraction Extraction & Isolation NaturalSource->Extraction PureCompound Pure 1,3,7-Trihydroxy- 2-prenylxanthone Extraction->PureCompound Antibacterial Antibacterial Assays (e.g., Broth Microdilution) PureCompound->Antibacterial Anticancer Anticancer Assays (e.g., MTT Assay) PureCompound->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO production, COX inhibition) PureCompound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) PureCompound->Antioxidant MIC Determine MIC Antibacterial->MIC IC50 Determine IC50 Anticancer->IC50 Activity Assess Activity AntiInflammatory->Activity Antioxidant->Activity Signaling Signaling Pathway Analysis MIC->Signaling IC50->Signaling Activity->Signaling

Initial Pharmacological Screening Workflow

The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on the known actions of similar compounds.

Hypothetical_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus translocation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->Nucleus translocation GeneExpression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->GeneExpression activates Compound 1,3,7-Trihydroxy- 2-prenylxanthone Compound->MAPK Potential Inhibition Compound->IKK Potential Inhibition

References

Isolation of 1,3,7-Trihydroxy-2-prenylxanthone from Cudrania cochinchinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 1,3,7-Trihydroxy-2-prenylxanthone, a bioactive xanthone, from the plant Cudrania cochinchinensis. This document outlines a generalized experimental protocol based on common phytochemical extraction and purification techniques for xanthones, supported by available data on the compound and its source.

Introduction

This compound is a prenylated xanthone that has been identified in Cudrania cochinchinensis (Moraceae family). Prenylated xanthones are a class of phenolic compounds known for their diverse pharmacological activities. Notably, this compound has demonstrated antibacterial activity, particularly against vancomycin-resistant enterococci (VRE), making it a compound of interest for further investigation in drug discovery and development. This guide details the methodologies for its extraction and purification.

Data Presentation

ParameterValue/Description
Compound Name This compound
Plant Source Cudrania cochinchinensis (Roots)
Compound Type Prenylated Xanthone
Reported Biological Activity Antibacterial (against VREs)

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from the roots of Cudrania cochinchinensis. This protocol is based on standard phytochemical techniques for the separation of xanthones.

Plant Material Collection and Preparation
  • Collection: The roots of Cudrania cochinchinensis are collected.

  • Drying: The collected roots are air-dried in the shade to prevent the degradation of phytochemicals.

  • Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered root material is subjected to solvent extraction, typically using a non-polar solvent followed by a more polar solvent to separate compounds based on polarity. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Maceration/Soxhlet Extraction: The powdered plant material is either macerated in the chosen solvent for an extended period (e.g., 72 hours) with occasional shaking or extracted using a Soxhlet apparatus for a more exhaustive extraction.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts.

Chromatographic Purification

The crude extract containing the target xanthone is subjected to a series of chromatographic techniques for purification.

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound are further purified using a Sephadex LH-20 column.

    • Methanol is a common eluent for this type of chromatography, which separates compounds based on their molecular size and polarity.

    • Fractions are again collected and analyzed by TLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain a high-purity compound, preparative HPLC is employed.

    • A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • The elution can be isocratic or a gradient, depending on the separation requirements.

    • The peak corresponding to this compound is collected.

Structure Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Cudrania cochinchinensis Roots Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) Crude_Extract->Column_Chromatography Enriched_Fractions Xanthone-Enriched Fractions Column_Chromatography->Enriched_Fractions Sephadex_Chromatography Sephadex LH-20 Chromatography (Methanol) Enriched_Fractions->Sephadex_Chromatography Further_Purified_Fractions Further Purified Fractions Sephadex_Chromatography->Further_Purified_Fractions Prep_HPLC Preparative HPLC (C18, Methanol/Water) Further_Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of this compound.

The following diagram illustrates a potential logical relationship in a drug discovery context.

Drug_Discovery_Logic Natural_Source Cudrania cochinchinensis Isolation Isolation of This compound Natural_Source->Isolation Bioactivity_Screening Bioactivity Screening (e.g., Antibacterial Assays) Isolation->Bioactivity_Screening Lead_Compound Identification of Lead Compound Bioactivity_Screening->Lead_Compound Lead_Optimization Lead Optimization (Medicinal Chemistry) Lead_Compound->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical flow from natural source to potential drug candidate.

The Xanthone Core: A Privileged Scaffold in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The xanthone core, a dibenzo-γ-pyrone heterocyclic system, represents a "privileged structure" in medicinal chemistry and natural product research.[1][2] Its unique tricyclic framework is prevalent in a vast array of natural products isolated from higher plants, fungi, and lichens, exhibiting a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the xanthone core, including its biosynthesis, diverse biological activities supported by quantitative data, detailed experimental protocols for its study, and a visual representation of its interaction with key cellular signaling pathways.

The Xanthone Scaffold: Structure and Biosynthesis

The fundamental structure of xanthone is 9H-xanthen-9-one, a planar, aromatic molecule with the chemical formula C₁₃H₈O₂.[2][3] The diversity of naturally occurring xanthones arises from the extensive substitution patterns on its two benzene rings, commonly involving hydroxyl, methoxy, prenyl, and glycosyl groups.[3][4] These modifications significantly influence the biological activity of the resulting derivatives.

The biosynthetic origin of the xanthone nucleus differs between higher plants and lower organisms. In higher plants, it is a product of a mixed shikimate-acetate pathway.[5][6] Conversely, in fungi and lichens, the xanthone core is typically derived entirely from the acetate-malonate pathway.[5][7]

Biological Activities of Xanthone Derivatives: Quantitative Insights

Xanthone-containing natural products have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data for representative xanthone derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Anticancer Activity

Xanthones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[8][9] The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.

Xanthone DerivativeCancer Cell LineIC₅₀ (µM)Reference
α-MangostinHL-60 (Leukemia)0.38
K562 (Leukemia)0.43[10]
A549 (Lung)4.84[10]
PC-3 (Prostate)6.21[10]
CNE-1 (Nasopharyngeal)3.35[10]
CNE-2 (Nasopharyngeal)4.01[10]
U-87 (Glioblastoma)6.39[10]
SGC-7901 (Gastric)8.09[10]
γ-MangostinHT-29 (Colon)4.10 - 6.40[10]
HepG2 (Liver)4.50 - 10.0[10]
IsomorellinKKU-100 (Cholangiocarcinoma)-
KKU-M139 (Cholangiocarcinoma)-[11]
KKU-M156 (Cholangiocarcinoma)-[11]
ForbesioneKKU-100 (Cholangiocarcinoma)-[11]
KKU-M139 (Cholangiocarcinoma)-[11]
KKU-M156 (Cholangiocarcinoma)-[11]
1,3,6,8-TetrahydroxyxanthoneHepG2 (Liver)9.18[12]
1,7-DihydroxyxanthoneHepG2 (Liver)13.2[12]
Anti-inflammatory Activity

The anti-inflammatory properties of xanthones are attributed to their ability to inhibit pro-inflammatory mediators and modulate inflammatory signaling pathways.

Xanthone DerivativeAssayIC₅₀ (µM)Reference
Garcinoxanthone BNO Production Inhibition (RAW 264.7 cells)11.3[13]
Garcinoxanthone CNO Production Inhibition (RAW 264.7 cells)18.0[13]
Delpyxanthone ANO Production Inhibition (RAW 264.7 cells)14.5 - 28.2[14]
Delpyxanthone BNO Production Inhibition (RAW 264.7 cells)14.5 - 28.2[14]
α-MangostinTSLP mRNA Expression Inhibition0.4[15]
IFN-γ mRNA Expression Inhibition3.6[15]
Antimicrobial Activity

Xanthones have shown promising activity against a range of pathogenic microorganisms, including drug-resistant strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Xanthone DerivativeMicroorganismMIC (µg/mL)Reference
γ-MangostinMethicillin-resistant Staphylococcus aureus (MRSA)3.13[16]
Vancomycin-resistant Enterococcus (VRE)6.25[16]
XT17Staphylococcus aureus0.39[5]
Escherichia coli3.125[5]
XT18Staphylococcus aureus0.39[5]
Escherichia coli1.56[5]
Polycyclic Xanthone 39MRSA Mu500.025[17]
Polycyclic Xanthone 56Gram-positive strains< 0.015[17]

Key Signaling Pathways Modulated by Xanthones

Xanthones exert their diverse biological effects by interacting with and modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and stress responses. Understanding these mechanisms is crucial for the targeted development of xanthone-based therapeutics.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several xanthones have been shown to inhibit this pathway, contributing to their anticancer activity.[6][7][18]

PI3K_Akt_mTOR_Pathway cluster_membrane Xanthones Xanthones PI3K PI3K Xanthones->PI3K Akt Akt Xanthones->Akt mTORC1 mTORC1 Xanthones->mTORC1 RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt Akt->mTORC1 Bcl2 Bcl-2 family (anti-apoptotic) Akt->Bcl2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis MAPK_Pathway Xanthones Xanthones Raf Raf Xanthones->Raf MEK MEK Xanthones->MEK ERK ERK Xanthones->ERK Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Ras Ras Extracellular_Signal->Ras Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cell_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cell_Response NFkB_Pathway cluster_nucleus Xanthones Xanthones IKK IKK Complex Xanthones->IKK NFkB NF-κB Xanthones->NFkB inhibits translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus IkB->Nucleus degradation NFkB_active NF-κB (Active) NFkB->NFkB_active translocation NFkB_IkB->NFkB IκB degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Isolation_Workflow Start Dried & Milled Garcinia mangostana Pericarps Extraction Maceration with 95% Ethanol at Room Temperature Start->Extraction Filtration Filtration and Evaporation to obtain Crude Extract Extraction->Filtration ColumnChromatography Silica Gel Column Chromatography Filtration->ColumnChromatography Elution Gradient Elution (e.g., Petroleum ether, Dichloromethane, Dichloromethane:Methanol) ColumnChromatography->Elution FractionCollection Fraction Collection and TLC Monitoring Elution->FractionCollection Purification Further Purification of Active Fractions (e.g., Preparative HPLC, Sephadex LH-20) FractionCollection->Purification Characterization Structural Elucidation of Pure Xanthones (NMR, MS, X-ray) Purification->Characterization

References

Methodological & Application

Facile Synthesis of 1,3,7-Trihydroxy-2-prenylxanthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a member of the prenylated xanthone family, a class of organic compounds characterized by a tricyclic xanthen-9-one core with a prenyl group substitution. These compounds, found in various plant species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Prenylated xanthones have demonstrated a wide range of pharmacological properties, including antibacterial, antioxidant, and anticancer effects. The addition of the lipophilic prenyl group often enhances the bioactivity of the parent xanthone molecule. This document provides a detailed protocol for the facile synthesis of this compound, along with its potential applications and the signaling pathways it may modulate.

Applications

This compound has shown promise as an antibacterial agent. Its activity has been evaluated against various bacterial strains, demonstrating its potential for development as a novel antimicrobial drug.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Vancomycin-Resistant Enterococcus faecalis6.25
Vancomycin-Resistant Enterococcus faecium6.25
Vancomycin-Resistant Enterococcus gallinarum6.25

Synthesis Overview

The synthesis of this compound is proposed as a two-stage process. The first stage involves the synthesis of the 1,3,7-trihydroxyxanthone backbone, followed by the regioselective C-prenylation at the C-2 position.

Experimental Protocols

Stage 1: Synthesis of 1,3,7-Trihydroxyxanthone

This five-step synthesis starts from 1,3,5-trimethoxybenzene and proceeds through bromination, lithiation and benzoylation, selective deprotection, intramolecular cyclization, and finally demethylation to yield the desired 1,3,7-trihydroxyxanthone.

Step 1: Nuclear Bromination of 1,3,5-Trimethoxybenzene

  • Reactants: 1,3,5-Trimethoxybenzene, N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile

  • Procedure: To a solution of 1,3,5-trimethoxybenzene in acetonitrile, add NBS portion-wise at room temperature. Stir the reaction mixture for 2 hours.

  • Yield: 95%

Step 2: Lithiation and In Situ Benzoylation

  • Reactants: 2-Bromo-1,3,5-trimethoxybenzene, n-Butyllithium (n-BuLi), Methyl 2,5-dibenzyloxybenzoate

  • Solvent: Dry Tetrahydrofuran (THF)

  • Procedure: Cool a solution of 2-bromo-1,3,5-trimethoxybenzene in dry THF to -78°C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of methyl 2,5-dibenzyloxybenzoate in dry THF and allow the reaction to warm to room temperature overnight.

  • Yield: 85%

Step 3: Selective Deprotection

  • Reactant: 2-(2,5-Dibenzyloxybenzoyl)-1,3,5-trimethoxybenzene, Palladium on Carbon (Pd/C)

  • Solvent: Ethyl acetate

  • Procedure: Hydrogenate the benzophenone derivative in the presence of 10% Pd/C at atmospheric pressure for 4 hours.

  • Yield: 98%

Step 4: Base-Catalyzed Intramolecular Cyclization

  • Reactant: 2-(2,5-Dihydroxybenzoyl)-1,3,5-trimethoxybenzene, Potassium Carbonate

  • Solvent: Methanol

  • Procedure: Reflux the dihydroxybenzophenone with potassium carbonate in methanol for 12 hours.

  • Yield: Quantitative

Step 5: Demethylation

  • Reactant: 1-Hydroxy-3,7-dimethoxyxanthone, Boron tribromide (BBr3)

  • Solvent: Dichloromethane (DCM)

  • Procedure: Treat the dimethoxyxanthone with BBr3 in DCM at -78°C and stir at room temperature for 36 hours.

  • Yield: 82%

Table 2: Summary of Reaction Parameters for the Synthesis of 1,3,7-Trihydroxyxanthone

StepReactionKey ReagentsSolventTimeTemperature (°C)Yield (%)
1BrominationNBSAcetonitrile2 hRoom Temp.95
2Benzoylationn-BuLi, Methyl 2,5-dibenzyloxybenzoateTHF12 h-78 to Room Temp.85
3Deprotection10% Pd/C, H2Ethyl acetate4 hRoom Temp.98
4CyclizationK2CO3Methanol12 hReflux~100
5DemethylationBBr3DCM36 h-78 to Room Temp.82
Overall ~62
Stage 2: C-Prenylation of 1,3,7-Trihydroxyxanthone

This protocol is adapted from the C-prenylation of 1,3-dihydroxyxanthone and is expected to yield the desired this compound.

  • Reactants: 1,3,7-Trihydroxyxanthone, Prenyl bromide, Potassium hydroxide (KOH)

  • Solvents: Distilled water, Acetone, Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1,3,7-trihydroxyxanthone and KOH in distilled water and stir for 10 minutes at room temperature in a round bottom flask.

    • Inject a solution of prenyl bromide in acetone into the mixture.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Acidify the mixture with 10% HCl solution.

    • Extract the product with DCM.

    • Separate the organic layer and evaporate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography.

  • Expected Yield: ~43%

Characterization Data

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C18H16O5
Molecular Weight 312.32 g/mol
Appearance Yellowish solid (predicted)
Melting Point Not reported
Boiling Point 576.2 ± 39.0 °C (Predicted)
Density 1.390 ± 0.06 g/cm³ (Predicted)
¹H NMR (DMSO-d₆, 400 MHz, δ ppm) 13.85 (s, 1H, OH-1), 10.55 (br s, 2H, OH-3, OH-7), 6.73 (s, 1H, H-4), 6.31 (s, 1H, H-5), 5.19 (t, J = 6.3 Hz, 1H, H-2'), 4.03 (d, J = 6.3 Hz, 2H, H-1'), 1.77 (s, 3H, H-4'), 1.62 (s, 3H, H-5')
¹³C NMR (DMSO-d₆, 100 MHz, δ ppm) 181.3 (C-9), 161.8 (C-1), 159.6 (C-3), 154.0 (C-4a), 152.3 (C-10a), 151.7 (C-7), 140.7 (C-5a), 130.1 (C-3'), 123.6 (C-2'), 122.5 (C-6), 109.9 (C-8a), 109.2 (C-2), 101.9 (C-8), 100.0 (C-5), 92.0 (C-4), 25.5 (C-4'), 21.0 (C-1'), 17.7 (C-5')
Mass Spectrometry (ESI-MS) *m/z 313.1021 [M+H]⁺

*Note: NMR and MS data are based on the structurally similar compound 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)xanthone and are expected to be very similar for the target compound.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 1,3,7-Trihydroxyxanthone cluster_stage2 Stage 2: C-Prenylation 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Bromination Bromination 1,3,5-Trimethoxybenzene->Bromination 2-Bromo-1,3,5-trimethoxybenzene 2-Bromo-1,3,5-trimethoxybenzene Bromination->2-Bromo-1,3,5-trimethoxybenzene Benzoylation Benzoylation 2-Bromo-1,3,5-trimethoxybenzene->Benzoylation Benzophenone Intermediate Benzophenone Intermediate Benzoylation->Benzophenone Intermediate Deprotection Deprotection Benzophenone Intermediate->Deprotection Dihydroxybenzophenone Dihydroxybenzophenone Deprotection->Dihydroxybenzophenone Cyclization Cyclization Dihydroxybenzophenone->Cyclization Dimethoxyhydroxyxanthone Dimethoxyhydroxyxanthone Cyclization->Dimethoxyhydroxyxanthone Demethylation Demethylation Dimethoxyhydroxyxanthone->Demethylation 1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone Demethylation->1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone_start 1,3,7-Trihydroxyxanthone Prenylation Prenylation 1,3,7-Trihydroxyxanthone_start->Prenylation Prenyl bromide, KOH This compound This compound Prenylation->this compound

Caption: Proposed two-stage synthetic workflow for this compound.

Potential Signaling Pathways

Prenylated xanthones are known to interact with various cellular signaling pathways, which underlies their diverse biological activities. While the specific pathways modulated by this compound are still under investigation, studies on structurally similar compounds suggest potential involvement of key signaling cascades implicated in cancer, inflammation, and oxidative stress.

Signaling_Pathways cluster_prenylated_xanthone This compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ahr AhR Pathway cluster_nrf2 Nrf2 Pathway PX Prenylated Xanthone PI3K PI3K PX->PI3K Inhibition AhR AhR PX->AhR Activation Nrf2 Nrf2 PX->Nrf2 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation XRE XRE AhR->XRE PhaseI_II_Enzymes Phase I & II Detoxification Enzymes XRE->PhaseI_II_Enzymes ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes

Application Notes and Protocols for the Total Synthesis of Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for producing prenylated xanthones, a class of compounds with significant therapeutic potential.[1][2][3] The protocols outlined below are based on established and innovative methodologies, including classical synthesis, microwave-assisted organic synthesis (MAOS), and heterogeneous catalysis.[4][5][6]

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a prominent class of oxygenated heterocyclic compounds.[2][5] Their prenylated derivatives are particularly abundant in nature and exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][7][8][9] The lipophilic prenyl groups are often associated with enhanced interaction with biological membranes and target proteins, making these compounds attractive for drug development.[4][7] This document details key synthetic protocols, presents comparative data for different methodologies, and illustrates the synthetic workflows.

Key Synthetic Strategies

The total synthesis of prenylated xanthones typically involves two main stages: the construction of the xanthone core and the subsequent introduction of one or more prenyl groups.

1. Construction of the Xanthone Core:

The primary methods for synthesizing the xanthone scaffold include:

  • Grover, Shah, and Shah (GSS) Reaction: A classical method involving the reaction of a phenol with a 2-hydroxybenzoic acid derivative.[10]

  • Cyclodehydration of 2,2'-Dihydroxybenzophenones: This method relies on the acid-catalyzed cyclization of a benzophenone intermediate.[10]

  • Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: An intramolecular Friedel-Crafts type reaction to form the tricyclic system.[10]

2. Introduction of Prenyl Groups:

The introduction of the isoprenyl (3-methylbut-2-enyl) or other prenyl groups is a critical step and can be achieved through several methods:[2]

  • O-Prenylation (Williamson Ether Synthesis): Reaction of a hydroxyxanthone with a prenyl halide (e.g., prenyl bromide) in the presence of a base. This initially forms an O-prenylated xanthone.

  • C-Prenylation: Direct introduction of a prenyl group onto the aromatic ring. This can occur under various conditions, sometimes as a rearrangement of an O-prenylated intermediate.

  • Claisen Rearrangement: A thermal or Lewis acid-catalyzed rearrangement of an O-prenylated xanthone to a C-prenylated derivative.[1][2]

  • Cyclization Reactions: Subsequent reactions of the prenyl chain, often with an adjacent hydroxyl group, can lead to the formation of dihydrofuran or dihydropyran rings fused to the xanthone core.[2]

Comparative Data of Synthetic Methodologies

The choice of synthetic methodology can significantly impact reaction times and yields. Microwave-assisted organic synthesis (MAOS) and heterogeneous catalysis have emerged as efficient alternatives to conventional heating methods.[4][6][11]

Starting MaterialProductMethodReaction TimeYield (%)Reference
1,3-Dihydroxyxanthone1-Hydroxy-3-(3-methylbut-2-enyloxy)xanthoneConventional Heating-48[4]
1,3-Dihydroxyxanthone1-Hydroxy-3-(3-methylbut-2-enyloxy)xanthoneMicrowave Irradiation10 min83[4]
1,6-Dihydroxyxanthone1-Hydroxy-6-(3-methylbut-2-enyloxy)xanthoneConventional Heating-25[4]
1,6-Dihydroxyxanthone1-Hydroxy-6-(3-methylbut-2-enyloxy)xanthoneMicrowave Irradiation15 min53[4]
1,3,6-Trihydroxyxanthone1,3,6-Tris(3-methylbut-2-enyloxy)xanthoneConventional Heating-72[4]
1-Hydroxyxanthone1-(1,1-Dimethylallyl)-2-hydroxyxanthoneReflux in DMF24 hLow[9]
1,3-Dihydroxyxanthone1,3-Dihydroxy-2-prenylxanthoneStirring at room temp.24 h43.09[12]

Table 1: Comparison of yields and reaction times for the prenylation of hydroxyxanthones using conventional heating versus microwave irradiation.

Experimental Protocols

Protocol 1: Microwave-Assisted O-Prenylation of 1,3-Dihydroxyxanthone

This protocol describes the efficient synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthone using microwave irradiation.[4]

Materials:

  • 1,3-Dihydroxyxanthone

  • Prenyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Microwave reactor

Procedure:

  • In a suitable microwave reactor vessel, combine 1,3-dihydroxyxanthone (1 mmol), anhydrous K₂CO₃ (2 mmol), and dry acetone (10 mL).

  • Add prenyl bromide (1.2 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 300 W for 10 minutes.

  • After cooling, filter the solid K₂CO₃ and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Protocol 2: Synthesis of a C-Prenylated Xanthone via Claisen Rearrangement

This protocol outlines the Claisen rearrangement of an O-prenylated xanthone to yield a C-prenylated derivative, a key step in the synthesis of many natural products.[1][2]

Materials:

  • 1-Hydroxy-3-(3-methylbut-2-enyloxy)xanthone

  • N,N-Diethylaniline

  • Microwave reactor or oil bath

Procedure:

  • Dissolve 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthone (1 mmol) in N,N-diethylaniline (5 mL) in a microwave-safe vial.

  • Heat the mixture using microwave irradiation at 200 °C for 30 minutes. Alternatively, the reaction can be carried out by refluxing in N,N-diethylaniline under conventional heating, though reaction times will be significantly longer.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the C-prenylated product.

Protocol 3: One-Pot Synthesis of Dihydropyranoxanthones using a Heterogeneous Catalyst

This protocol describes a one-pot synthesis of dihydropyranoxanthones from hydroxyxanthones using Montmorillonite K10 clay as a heterogeneous catalyst, often enhanced by microwave irradiation.[4][6]

Materials:

  • Hydroxyxanthone (e.g., 1,3-dihydroxyxanthone)

  • Isoprene

  • Montmorillonite K10 clay

  • Dichloromethane (DCM)

  • Microwave reactor or round-bottom flask

Procedure:

  • To a solution of the hydroxyxanthone (1 mmol) in dry DCM (15 mL), add Montmorillonite K10 clay (0.2 g).

  • Add isoprene (2 mmol) to the suspension.

  • For the microwave-assisted method, irradiate the mixture at 100 W for a specified time (e.g., 1-2 hours). For the conventional method, stir the mixture at room temperature or gentle reflux for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the clay catalyst and wash it with DCM.

  • Evaporate the solvent from the filtrate and purify the crude product by column chromatography to yield the dihydropyranoxanthone.

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the key synthetic strategies for producing prenylated xanthones.

Synthesis_Workflow Start Hydroxyxanthone Core O_Prenylation O-Prenylation (Williamson Ether Synthesis) Start->O_Prenylation Prenyl_Bromide Prenyl Bromide Prenyl_Bromide->O_Prenylation Base Base (e.g., K₂CO₃) Base->O_Prenylation O_Prenylated_Xanthone O-Prenylated Xanthone O_Prenylation->O_Prenylated_Xanthone Claisen Claisen Rearrangement O_Prenylated_Xanthone->Claisen C_Prenylated_Xanthone C-Prenylated Xanthone Claisen->C_Prenylated_Xanthone Cyclization Cyclization C_Prenylated_Xanthone->Cyclization Final_Product Pyranoxanthone or Furanoxanthone Cyclization->Final_Product

Caption: General synthetic pathway to prenylated and cyclized xanthones.

Methodologies Goal Synthesis of Prenylated Xanthones Conventional Conventional Heating Goal->Conventional Classical Approach MAOS Microwave-Assisted Organic Synthesis (MAOS) Goal->MAOS Modern Approach Heterogeneous Heterogeneous Catalysis (e.g., Montmorillonite K10) Goal->Heterogeneous Green Chemistry Approach Conventional_Adv Established Procedures Conventional->Conventional_Adv Combined MAOS + Heterogeneous Catalysis MAOS->Combined MAOS_Adv Reduced Reaction Times Higher Yields MAOS->MAOS_Adv Heterogeneous->Combined Heterogeneous_Adv Easy Catalyst Removal Milder Conditions Heterogeneous->Heterogeneous_Adv Combined_Adv Synergistic Effect: Fast and Efficient Combined->Combined_Adv

Caption: Comparison of synthetic methodologies for prenylated xanthones.

References

Application of 1,3,7-Trihydroxy-2-prenylxanthone in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a member of the xanthone class of organic compounds, which are found in a variety of plant species. Xanthones and their derivatives, particularly those with prenyl groups, have garnered significant interest in the scientific community for their diverse biological activities, including antibacterial properties. The prenyl moiety is thought to enhance the lipophilicity of the molecule, potentially facilitating its interaction with bacterial cell membranes. This document provides an overview of the reported antibacterial activity of this compound and detailed protocols for its evaluation in antibacterial assays.

Antibacterial Activity of this compound

This compound has demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The reported efficacy varies depending on the bacterial strain and the assay methodology employed.

Summary of Antibacterial Activity

The following table summarizes the quantitative data available for the antibacterial activity of this compound.

Bacterial StrainAssay TypeConcentration/DosageResultReference
Enterococcus faecalis (VRE)Broth Microdilution (MIC)6.25 mg/mLWeaker antibacterial activity[1][2]
Enterococcus faecium (VRE)Broth Microdilution (MIC)6.25 mg/mLWeaker antibacterial activity[1][2]
Enterococcus gallinarum (VRE)Broth Microdilution (MIC)6.25 mg/mLWeaker antibacterial activity[1][2]
Escherichia coliDisc Diffusion15% solution> 5 mm zone of inhibition[3][4]

Experimental Protocols

The following are detailed protocols for common antibacterial assays that can be utilized to evaluate the efficacy of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Protocol 1: Agar Disc Diffusion Assay

This method is used to qualitatively assess the antibacterial activity of a substance.

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Solvent for dissolving the compound (e.g., DMSO, ethanol)

  • Positive control (standard antibiotic disc)

  • Negative control (disc with solvent only)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Discs:

    • Dissolve a known weight of this compound in a suitable solvent to achieve the desired concentration.

    • Aseptically apply a specific volume (e.g., 20 µL) of the compound solution onto a sterile filter paper disc.

    • Allow the solvent to evaporate completely from the disc in a sterile environment.

    • Place the impregnated disc, along with positive and negative control discs, onto the inoculated MHA plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone is indicative of the antibacterial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Solvent for dissolving the compound

  • Positive control (standard antibiotic)

  • Negative control (medium with solvent)

  • Growth control (medium with bacteria)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Dilutions:

    • Dissolve this compound in a suitable solvent to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the growth control and negative control wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • Alternatively, a viability indicator like resazurin can be added, where a color change indicates bacterial growth.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Solution Disc Disc Diffusion Compound->Disc Impregnate Disc MIC Broth Microdilution (MIC) Compound->MIC Serial Dilution Bacteria Bacterial Culture Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculum->Disc Inoculate Plate Inoculum->MIC Inoculate Wells Media Agar/Broth Media Media->Disc Media->MIC Zone Measure Zone of Inhibition (mm) Disc->Zone Incubate & Observe MIC_Read Determine MIC (μg/mL or mg/mL) MIC->MIC_Read Incubate & Observe

Caption: Workflow for assessing antibacterial activity.

Postulated Antibacterial Mechanisms of Prenylated Xanthones

G cluster_compound Prenylated Xanthone cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects Xanthone This compound Membrane Cell Membrane Xanthone->Membrane Interaction Enzymes Essential Enzymes Xanthone->Enzymes Binding DNA DNA/RNA Xanthone->DNA Interference Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition DNA_Damage DNA Synthesis Inhibition DNA->DNA_Damage Death Bacterial Cell Death Disruption->Death Inhibition->Death DNA_Damage->Death

Caption: Potential antibacterial mechanisms of action.

References

Application Notes and Protocols for Cytotoxicity Assays of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cytotoxicity assays with 1,3,7-Trihydroxy-2-prenylxanthone, a natural compound isolated from plants such as Kielmeyera coriacea. This document outlines detailed protocols for essential in vitro assays to determine the cytotoxic potential of this compound against cancer cell lines.

Introduction

This compound belongs to the xanthone class of polyphenolic compounds, which are known for a variety of biological activities. Prenylated xanthones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, often attributed to the presence of the prenyl group which can enhance biological activity. While this compound has been investigated for its trypanocidal activity with noted low toxicity to mammalian cells in that context, related compounds and extracts from its source plant have shown promise in cancer research[1]. For instance, extracts from Kielmeyera coriacea have demonstrated cytotoxic activity against murine melanoma cells and various human tumor cell lines[2][3]. The structure-activity relationship of similar xanthones suggests that the prenyl group is a key contributor to their cytotoxic effects[4][5][6][7]. This document provides standardized protocols to evaluate the cytotoxic and apoptotic effects of this compound on cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data from the described cytotoxicity assays. This data is for illustrative purposes and represents typical results that might be obtained when testing a moderately cytotoxic compound.

AssayCell LineParameterConcentration (µM)Result
MTT Assay MCF-7 (Breast Cancer)Cell Viability (%)0 (Control)100%
192%
575%
1055%
2530%
5015%
IC50 12.5 µM
LDH Release Assay A549 (Lung Cancer)% Cytotoxicity0 (Control)5%
112%
528%
1045%
2565%
5085%
Annexin V-FITC/PI Apoptosis Assay HeLa (Cervical Cancer)% Apoptotic Cells0 (Control)4%
(After 24h treatment)1025%
2555%

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Cancer cell line of choice (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Cancer cell line of choice (e.g., A549)

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release by treating a set of wells with a lysis solution provided in the kit.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Cancer cell line of choice (e.g., HeLa)

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., MCF-7, A549, HeLa) start->cell_culture compound_prep Prepare this compound (Stock and dilutions) start->compound_prep mtt MTT Assay (Metabolic Activity) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Assay (Apoptosis Detection) cell_culture->apoptosis compound_prep->mtt compound_prep->ldh compound_prep->apoptosis data_acq Data Acquisition (Spectrophotometry/Flow Cytometry) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 Calculate IC50 data_acq->ic50 cyto_percent Determine % Cytotoxicity data_acq->cyto_percent apop_quad Apoptosis Quadrant Analysis data_acq->apop_quad apoptosis_pathway cluster_trigger Induction cluster_signaling Signaling Cascade cluster_execution Execution Phase xanthone This compound bax_bak Bax/Bak Activation xanthone->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

References

Application Notes and Protocols for Evaluating the Trypanocidal Activity of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the trypanocidal activity of 1,3,7-Trihydroxy-2-prenylxanthone, a natural compound isolated from species such as Kielmeyera coriacea[1]. This document outlines detailed methodologies for in vitro assays against different life cycle stages of Trypanosoma cruzi, cytotoxicity assessment in mammalian cells, and elucidation of the potential mechanism of action, with a focus on mitochondrial function. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America[2]. The current therapeutic options, nifurtimox and benznidazole, are limited by variable efficacy and significant side effects, necessitating the discovery of novel, safer, and more effective trypanocidal agents[3][4][5]. Natural products are a promising source for such discoveries.

This compound has demonstrated significant in vitro activity against all three forms of T. cruzi (epimastigotes, trypomastigotes, and amastigotes)[1]. Notably, its primary target appears to be the parasite's mitochondrion, a crucial organelle for its survival[1][6]. This protocol provides a standardized framework for the systematic evaluation of this compound.

Materials and Reagents

  • Compound: this compound (purity ≥98%)

  • Parasite Strains: Trypanosoma cruzi (e.g., Y or CL Brener strain)

  • Mammalian Cell Line: L6 rat skeletal myoblasts or Vero cells

  • Culture Media: Liver Infusion Tryptose (LIT) medium, RPMI-1640 medium, Dulbecco's Modified Eagle's Medium (DMEM)

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, L-glutamine

  • Reagents for Assays: Resazurin sodium salt, N-acetyl-L-cysteine (NAC), Benznidazole, Digitonin, Rhodamine 123, MitoSOX™ Red, Giemsa stain, Methanol, Phosphate Buffered Saline (PBS)

  • Equipment: 96-well microtiter plates, inverted microscope, fluorescence plate reader, flow cytometer, CO2 incubator, centrifuge, optical microscope.

Experimental Protocols

In Vitro Trypanocidal Activity

This protocol assesses the effect of the xanthone on the different developmental stages of T. cruzi.

3.1.1. Activity against Epimastigotes

  • Culturing: Culture epimastigotes in LIT medium supplemented with 10% FBS at 28°C.

  • Assay Setup: Seed 1 x 10^6 parasites/mL into 96-well plates.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include benznidazole as a positive control and untreated wells as a negative control.

  • Incubation: Incubate the plates at 28°C for 72 hours.

  • Viability Assessment: Add resazurin (final concentration 0.01%) and incubate for another 24 hours. Measure fluorescence at 570 nm excitation and 590 nm emission.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.

3.1.2. Activity against Trypomastigotes

  • Source of Parasites: Obtain trypomastigotes from the supernatant of previously infected L6 or Vero cell cultures.

  • Assay Setup: Seed 1 x 10^7 parasites/mL in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound and controls as described for epimastigotes.

  • Incubation: Incubate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Motility and Lysis Assessment: Count motile parasites using a Neubauer chamber under an optical microscope to determine the percentage of lysis.

3.1.3. Activity against Intracellular Amastigotes

  • Cell Seeding: Seed L6 or Vero cells in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the mammalian cells with trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours.

  • Removal of Extracellular Parasites: Wash the wells with PBS to remove non-internalized trypomastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the xanthone and controls.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO2.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 mammalian cells by optical microscopy.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.

Cytotoxicity against Mammalian Cells

This assay is crucial to determine the selectivity of the compound for the parasite.

  • Cell Seeding: Seed L6 or Vero cells in a 96-well plate at a density of 5 x 10^4 cells/mL.

  • Compound Addition: After 24 hours, add serial dilutions of this compound.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Use the resazurin assay as described in section 3.1.1.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then determined by the ratio CC50 / IC50. A higher SI value indicates greater selectivity for the parasite.

Data Presentation

The trypanocidal and cytotoxic activities of this compound are summarized in the table below.

Parameter Epimastigotes Trypomastigotes Amastigotes Mammalian Cells (L6) Selectivity Index (Amastigote)
IC50 / CC50 (µM) Data to be filledData to be filledData to be filledData to be filledCalculated
Reference (Benznidazole) Data to be filledData to be filledData to be filledData to be filledCalculated

Note: The best-reported activity for this xanthone was against the intracellular amastigote form, and it did not show toxicity to mammalian cells at the effective concentrations[1].

Mechanism of Action Protocols

Based on existing evidence, the mitochondrion is a key target of this xanthone[1]. The following protocols can be used to investigate this further.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A loss of mitochondrial membrane potential is an indicator of mitochondrial dysfunction.

  • Parasite Treatment: Treat epimastigotes with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Staining: Incubate the treated and control parasites with Rhodamine 123 (10 µM) for 15 minutes at 28°C in the dark.

  • Analysis: Analyze the fluorescence of the parasite population using a flow cytometer. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

Measurement of Mitochondrial Superoxide Production

Increased production of reactive oxygen species (ROS) like superoxide (O2•−) is a consequence of mitochondrial damage.

  • Parasite Treatment: Treat epimastigotes as described in section 5.1.

  • Staining: Incubate the parasites with MitoSOX™ Red (5 µM) for 30 minutes at 28°C in the dark.

  • Analysis: Measure the fluorescence intensity by flow cytometry. An increase in fluorescence indicates higher levels of mitochondrial superoxide.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Activity cluster_1 Cytotoxicity cluster_2 Mechanism of Action Epimastigote Epimastigote Assay IC50_Epi IC50_Epi Epimastigote->IC50_Epi Calculate IC50 Trypomastigote Trypomastigote Assay IC50_Trypo IC50_Trypo Trypomastigote->IC50_Trypo Calculate IC50 Amastigote Amastigote Assay IC50_Ama IC50_Ama Amastigote->IC50_Ama Calculate IC50 Mammalian_Cell Mammalian Cell Assay CC50 CC50 Mammalian_Cell->CC50 Calculate CC50 Mito_Potential Mitochondrial Membrane Potential Analysis_Mito Analysis_Mito Mito_Potential->Analysis_Mito Flow Cytometry ROS_Production Mitochondrial Superoxide Production Analysis_ROS Analysis_ROS ROS_Production->Analysis_ROS Flow Cytometry Compound This compound Compound->Epimastigote Compound->Trypomastigote Compound->Amastigote Compound->Mammalian_Cell IC50_Epi->Mito_Potential IC50_Epi->ROS_Production SI SI IC50_Ama->SI Calculate SI CC50->SI

Caption: Workflow for evaluating trypanocidal activity.

Proposed Signaling Pathway of Trypanocidal Action

G Xanthone 1,3,7-Trihydroxy-2- prenylxanthone Mitochondrion T. cruzi Mitochondrion Xanthone->Mitochondrion Enters Disruption Disruption of Electron Transport Chain Mitochondrion->Disruption Induces Depolarization Mitochondrial Membrane Depolarization (Loss of ΔΨm) Disruption->Depolarization ROS Increased Mitochondrial Superoxide (O2•−) Production Disruption->ROS Oxidative_Stress Oxidative Stress Depolarization->Oxidative_Stress ROS->Oxidative_Stress Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of trypanocidal action.

Conclusion

This document provides a detailed set of protocols for the comprehensive evaluation of this compound as a potential trypanocidal agent. The methodologies described will allow researchers to robustly assess its efficacy, selectivity, and mechanism of action. The evidence suggests that this compound is a promising candidate for further development in the search for new treatments for Chagas disease.

References

Application Note: Proposed HPLC Method for the Quantification of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is essential for various stages of research and development, including phytochemical analysis, pharmacokinetic studies, and quality control of natural product-derived preparations. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Disclaimer: To date, a specific, validated HPLC method for this compound has not been published in peer-reviewed literature. The protocol detailed below is adapted from a validated method for the structurally similar compound, 1,3-dihydroxy-2-methylxanthone (DHMXAN)[1][2][3]. Therefore, this proposed method requires full validation according to ICH or other relevant guidelines to ensure its accuracy, precision, and suitability for its intended purpose[4][5].

Chromatographic Conditions

The proposed method utilizes reversed-phase HPLC with UV detection, a common and effective technique for the analysis of xanthone derivatives[6][7][8].

ParameterProposed Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic Methanol:Water (90:10, v/v) with 1% (v/v) Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25°C)
Detection Wavelength 237 nm (based on a similar xanthone)[1][2][9]. A full UV scan of the pure compound is recommended to determine the optimal wavelength.
Injection Volume 10 µL
Run Time Approximately 10 minutes

Representative Performance Data

The following table summarizes the validation data from the published method for 1,3-dihydroxy-2-methylxanthone[1][2][3]. It is presented here to illustrate the expected performance of the proposed method upon successful validation.

Validation ParameterResult for 1,3-dihydroxy-2-methylxanthone
Linearity Range 0.25–3.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98.3% to 102.7%
Precision (RSD%)
    - Intra-day0.6% to 1.9%
    - Inter-day0.3% to 2.0%
Specificity Specific in the presence of formulation excipients and degradation products

Detailed Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Acetic Acid (Glacial, analytical grade)

  • Syringe filters (0.45 µm, PTFE or other compatible material)

Preparation of Mobile Phase
  • To prepare 1 L of the mobile phase, carefully measure 900 mL of HPLC-grade methanol and 100 mL of HPLC-grade water into a clean glass reservoir.

  • Add 10 mL of glacial acetic acid to the mixture.

  • Mix thoroughly and degas the solution using sonication for 15-20 minutes or by vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored in the dark at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 0.25, 0.5, 1.0, 1.5, 2.0, and 3.0 µg/mL) by serial dilution of the stock standard solution with the mobile phase[1][2][3].

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., plant extract, formulation, biological fluid). Below is a general procedure for a dried plant extract.

  • Accurately weigh approximately 100 mg of the dried plant extract into a suitable container[10].

  • Add 10 mL of methanol and sonicate for 30 minutes to facilitate extraction[10].

  • Centrifuge the mixture to pellet insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of the analyte falls within the linear range of the calibration curve.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Method Validation (Required)

As this is a proposed method, a full validation must be performed according to ICH Q2(R1) guidelines. Key parameters to validate include[4][5][11]:

  • Specificity: Analyze blank matrix, placebo, and stressed samples (acid, base, oxidation, heat, light) to ensure no interference at the retention time of the analyte peak.

  • Linearity: Analyze at least five concentrations across the intended range and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Range: Establish the interval between the upper and lower concentrations where the method is precise, accurate, and linear.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range.

    • Intermediate Precision: Assess the method's performance on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) to assess the method's reliability during normal use.

Visualizations

Below are diagrams illustrating the logical workflow of the proposed analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard Weighing C Standard Dilution A->C B Sample Extraction (e.g., Sonication) D Sample Filtration (0.45 µm) B->D E Inject Standards & Build Calibration Curve C->E F Inject Samples D->F H Quantification (vs. Calibration Curve) E->H G Peak Integration F->G G->H I Final Report H->I

Caption: Experimental workflow for HPLC quantification.

Validation_Pathway Start Proposed HPLC Method Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery %) Start->Accuracy Precision Precision (Repeatability) Start->Precision LOD_LOQ LOD & LOQ (Sensitivity) Start->LOD_LOQ Robustness Robustness (Method Variations) Start->Robustness Validated Validated Method for Routine Use Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Required pathway for method validation.

References

1,3,7-Trihydroxy-2-prenylxanthone: A Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative found in various plant species, including those from the genera Garcinia and Hypericum.[1] This compound has garnered significant interest in the field of drug discovery due to its diverse and potent biological activities. The unique chemical scaffold, featuring a tricyclic xanthen-9-one core with hydroxyl and prenyl substitutions, contributes to its therapeutic potential. These application notes provide an overview of the key biological activities of this compound, along with detailed protocols for its investigation as a lead compound in antibacterial, anticancer, and antiprotozoal drug development.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities, positioning it as a versatile lead compound for targeting various diseases.

  • Antibacterial Activity: The compound exhibits activity against pathogenic bacteria, including vancomycin-resistant enterococci (VRE), suggesting its potential in combating antibiotic-resistant infections.[2][3]

  • Anticancer Activity: While specific data for this compound is emerging, the broader class of prenylated xanthones is well-documented for its cytotoxic effects against various human cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for oncology research.

  • Antiprotozoal Activity: Notably, this compound has shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Its mechanism of action appears to involve the disruption of the parasite's mitochondria.[4]

  • Neuroprotective Effects: The parent compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocytes. This activity is mediated through the cAMP and ERK signaling pathways, suggesting a potential therapeutic role in neurodegenerative disorders.[5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference
Enterococcus faecalis (VRE)6.25[2][3]
Enterococcus faecium (VRE)6.25[2][3]
Enterococcus gallinarum (VRE)6.25[2][3]

Table 2: Trypanocidal Activity of this compound against Trypanosoma cruzi

Parasite FormIC50 (μM)
EpimastigotesData not available
TrypomastigotesData not available
Amastigotes (intracellular)Data not available

Note: While a study confirms potent activity against all three forms of T. cruzi, specific IC50 values were not available in the reviewed literature.[4] Further investigation is required to quantify this activity.

Table 3: Anticancer Activity of Selected Prenylated Xanthones (as reference for potential activity)

CompoundCancer Cell LineIC50 (μM)
A related prenylated xanthoneMCF-7 (Breast)Not specified
Another related prenylated xanthoneNCI-H460 (Lung)Not specified

Note: Specific IC50 values for this compound against cancer cell lines are not yet widely published. The data for related compounds suggests that this is a promising area of investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial Susceptibility Testing

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., VRE strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight and then dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Trypanocidal Activity Assay

This protocol can be adapted to test the activity against epimastigotes, trypomastigotes, and intracellular amastigotes of T. cruzi.

Materials:

  • T. cruzi strains (epimastigotes, trypomastigotes, and a host cell line like L6 or Vero for amastigotes)

  • Appropriate culture media (e.g., LIT for epimastigotes, RPMI-1640 for host cells)

  • 96-well plates (clear for microscopy, black for fluorescence/luminescence)

  • Resazurin or a suitable viability dye

  • Microplate reader

Procedure (for intracellular amastigotes):

  • Host Cell Seeding: Seed host cells (e.g., L6 myoblasts) in a 96-well plate at a density that allows for confluent monolayer formation.

  • Infection: Infect the host cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1 and incubate for 24 hours.

  • Compound Addition: Wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add a viability indicator like resazurin and incubate for another 4-6 hours. Measure the fluorescence or absorbance to determine the percentage of viable parasites relative to untreated controls.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC50 Calculation: Determine the IC50 value, the concentration of the compound that reduces the viability of the cancer cells by 50%.

Protocol 4: Western Blot Analysis of ERK Signaling Pathway

This protocol is for detecting the phosphorylation of ERK in astrocytes treated with this compound.

Materials:

  • Primary astrocyte cultures

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat astrocyte cultures with the compound for the desired time points. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the results.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Development Compound Isolation/Synthesis Compound Isolation/Synthesis Biological Activity Screening Biological Activity Screening Compound Isolation/Synthesis->Biological Activity Screening Antibacterial, Anticancer, Antiprotozoal Hit Identification Hit Identification Biological Activity Screening->Hit Identification Lead Optimization Lead Optimization In vivo Efficacy Models In vivo Efficacy Models Lead Optimization->In vivo Efficacy Models ADME/Tox Studies ADME/Tox Studies In vivo Efficacy Models->ADME/Tox Studies Candidate Selection Candidate Selection ADME/Tox Studies->Candidate Selection Hit Identification->Lead Optimization Structure-Activity Relationship This compound This compound This compound->Compound Isolation/Synthesis

Caption: Drug discovery workflow for this compound.

signaling_pathway 1,3,7-Trihydroxyxanthone 1,3,7-Trihydroxyxanthone Receptor Receptor 1,3,7-Trihydroxyxanthone->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase Ras Ras Receptor->Ras cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene Expression Gene Expression CREB->Gene Expression NGF/BDNF Production NGF/BDNF Production Gene Expression->NGF/BDNF Production

Caption: Proposed signaling pathway for neurotrophic factor production.

mtt_assay_workflow cluster_steps MTT Assay Steps Seed Cancer Cells Seed Cancer Cells Compound Treatment Compound Treatment Seed Cancer Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow of the MTT cytotoxicity assay.

References

Application Note: Cell Culture Techniques for Efficacy Testing of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a xanthone compound that has been identified with potential therapeutic properties, including antibacterial and trypanocidal activities.[1][2] Xanthones, as a class of compounds, are known for their broad pharmacological activities, which often include anti-inflammatory and anticancer effects.[3][4] This application note provides a comprehensive framework for evaluating the efficacy of this compound in a cell culture setting, with a focus on its potential anti-inflammatory and cytotoxic effects against cancer cells. The provided protocols are intended for researchers, scientists, and drug development professionals.

Objective

The primary objective of these protocols is to outline a systematic approach to assess the biological activity of this compound. This includes determining its cytotoxic profile, evaluating its anti-inflammatory potential, and investigating its impact on key cellular signaling pathways implicated in inflammation and cancer, such as NF-κB, PI3K/Akt, and MAPK.[5][6][7][8][9]

Experimental Workflow

The experimental workflow is designed to progress from general cytotoxicity screening to more specific mechanistic studies. This approach ensures that the observed effects are not simply due to cell death and allows for a more detailed understanding of the compound's mechanism of action.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-Inflammatory Evaluation cluster_2 Phase 3: Anti-Cancer & Mechanistic Studies A Cell Line Selection & Culture B Cytotoxicity Assay (MTT/CellTiter-Glo) A->B C Determine GI50/IC50 Values B->C D Induce Inflammation (e.g., LPS) C->D Use sub-lethal concentrations G Apoptosis Assays (Annexin V/Caspase) C->G Use GI50 concentrations H Cell Cycle Analysis C->H Use GI50 concentrations E Measure Inflammatory Markers (NO, Cytokines) D->E F Analyze NF-κB Pathway D->F I Western Blot for Signaling Pathways (PI3K/Akt, MAPK) G->I H->I NF-kB Signaling Pathway cluster_n Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Compound 1,3,7-Trihydroxy- 2-prenylxanthone Compound->IKK Inhibits? PI3K/Akt Signaling Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Survival & Proliferation Akt->Proliferation Compound 1,3,7-Trihydroxy- 2-prenylxanthone Compound->PI3K Inhibits? Compound->Akt Inhibits? MAPK Signaling Pathway Stimulus Mitogens/Stress Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, etc.) MAPK->Response Compound 1,3,7-Trihydroxy- 2-prenylxanthone Compound->MAPKKK Inhibits? Compound->MAPKK Inhibits? Compound->MAPK Inhibits?

References

Application Notes and Protocols for the Identification of 1,3,7-Trihydroxy-2-prenylxanthone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community. These compounds, found in various plant species, have demonstrated a range of biological activities, including antimicrobial and potential therapeutic properties. This document provides detailed analytical protocols for the identification and characterization of these xanthone derivatives, as well as an overview of their biosynthetic origin and a key biological signaling pathway.

Analytical Protocols

The identification and quantification of this compound derivatives are primarily achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol describes a general method for the quantification of this compound derivatives in plant extracts or other sample matrices. This method is based on established protocols for similar xanthone compounds and should be validated for specific applications.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, a column oven, and an autosampler.

  • Sample Preparation:

    • Accurately weigh the dried and powdered sample material.

    • Extract the sample with a suitable solvent such as methanol or an acetone/water mixture (e.g., 80:20 v/v) using ultrasonication or maceration.[1][2]

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient Elution: A typical gradient would start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm is a common wavelength for the detection of xanthones.[1][2]

    • Injection Volume: 10-20 µL

  • Quantification:

    • Prepare a stock solution of a purified this compound standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the peak area of the analyte.

    • Calculate the concentration of the analyte in the sample by interpolation from the calibration curve.

Quantitative Data Summary (Representative Values for Xanthone Analysis):

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery95 - 105%
Precision (RSD)< 5%

Note: These values are representative and will vary depending on the specific compound, matrix, and instrumentation. Method validation is essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS is a powerful tool for the identification of xanthone derivatives, providing molecular weight and fragmentation data that are crucial for structural elucidation.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)) with an electrospray ionization (ESI) source.

  • Sample Preparation: As described for HPLC-UV analysis.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with smaller column dimensions and faster flow rates for UHPLC systems.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ion mode (positive mode is common for observing [M+H]⁺ ions).

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain informative MS/MS spectra.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak to determine the accurate mass of the molecular ion (e.g., [M+H]⁺).

    • Perform MS/MS analysis on the molecular ion to obtain a fragmentation pattern.

    • Propose a structure based on the accurate mass and the observed fragmentation, which often involves the loss of the prenyl group and other characteristic cleavages of the xanthone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Sample Preparation:

    • Isolate a sufficient quantity (typically >1 mg) of the pure compound through preparative HPLC or other purification techniques.

    • Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • NMR Experiments:

    • 1D NMR: ¹H NMR and ¹³C NMR are essential for determining the number and types of protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

  • Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive confirmation of the chemical structure.

Visualizations

Experimental Workflow for Xanthone Identification

The following diagram illustrates a typical workflow for the extraction, separation, and identification of this compound derivatives from a plant source.

G cluster_extraction Extraction cluster_analysis Analysis cluster_purification Purification (Optional) plant_material Plant Material (Dried, Powdered) solvent_extraction Solvent Extraction (e.g., Methanol/Acetone) plant_material->solvent_extraction filtration Filtration/Centrifugation solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc_uv HPLC-UV (Quantification) crude_extract->hplc_uv lc_ms LC-MS/MS (Identification) crude_extract->lc_ms prep_hplc Preparative HPLC crude_extract->prep_hplc nmr NMR (Structure Elucidation) pure_compound Pure Compound prep_hplc->pure_compound pure_compound->nmr

Caption: Workflow for Xanthone Analysis.

Biosynthetic Pathway of 1,3,7-Trihydroxyxanthone Core

This diagram outlines the initial steps in the biosynthesis of the 1,3,7-trihydroxyxanthone core, a precursor to this compound. The pathway involves intermediates from both the shikimate and acetate pathways.

G shikimate Shikimate Pathway benzophenone_synthase Benzophenone Synthase shikimate->benzophenone_synthase acetate Acetate-Malonate Pathway acetate->benzophenone_synthase benzophenone 2,4,6-Trihydroxybenzophenone benzophenone_synthase->benzophenone cyp450 Cytochrome P450 Monooxygenase benzophenone->cyp450 tetrahydroxy 2,3',4,6-Tetrahydroxybenzophenone cyp450->tetrahydroxy oxidative_coupling Regioselective Oxidative Coupling tetrahydroxy->oxidative_coupling xanthone_core 1,3,7-Trihydroxyxanthone oxidative_coupling->xanthone_core prenyltransferase Prenyltransferase xanthone_core->prenyltransferase target_compound This compound prenyltransferase->target_compound

Caption: Biosynthesis of Xanthone Core.

Proposed Signaling Pathway of Trypanocidal Activity

This compound has demonstrated trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The primary target of this compound appears to be the parasite's mitochondrion.[3] This diagram illustrates the proposed mechanism of action.

G xanthone This compound mitochondrion T. cruzi Mitochondrion xanthone->mitochondrion etc Electron Transport Chain (ETC) Disruption mitochondrion->etc ros Increased Mitochondrial ROS (O₂⁻) Production etc->ros membrane_potential Mitochondrial Membrane Potential Collapse etc->membrane_potential cell_death Parasite Cell Death ros->cell_death atp Decreased ATP Production membrane_potential->atp atp->cell_death

Caption: Trypanocidal Mechanism of Action.

References

Application Notes and Protocols for 1,3,7-Trihydroxy-2-prenylxanthone in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone, a member of the xanthone class of natural products, has demonstrated notable cytotoxic activity against various human cancer cell lines. Xanthones, in general, are recognized for their potential as anti-cancer agents, often exerting their effects through mechanisms such as the induction of apoptosis and the inhibition of key protein kinases.[1] The prenyl functional group is often associated with enhanced biological activity in this class of compounds. These application notes provide a summary of the available data on the anti-cancer properties of this compound and detailed protocols for its evaluation in cancer research models.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma16.7 ± 1.5--INVALID-LINK--
DU-145Prostate Carcinoma10.7 ± 0.9--INVALID-LINK--
NCI-H460Non-Small Cell Lung Cancer13.4 ± 1.2--INVALID-LINK--
HepG2Hepatocellular Carcinoma> 10[MedChemExpress, PMID: 24960143]
MCF-7Breast Adenocarcinoma> 10[MedChemExpress, PMID: 24960143]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, DU-145, NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Xanthone derivatives often induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates a potential mechanism of action for this compound.

G cluster_cell Cancer Cell cluster_mito Mitochondrion Xanthone 1,3,7-Trihydroxy-2- prenylxanthone Bax Bax Xanthone->Bax upregulates Bcl2 Bcl-2 Xanthone->Bcl2 downregulates CytoC Cytochrome c Bax->CytoC release Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro cytotoxicity assessment of this compound.

G start Start step1 Seed Cancer Cells in 96-well Plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat with This compound step2->step3 step4 Incubate for 48h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize Formazan with DMSO step6->step7 step8 Measure Absorbance at 570 nm step7->step8 step9 Calculate IC50 step8->step9 end End step9->end

Caption: Workflow for MTT-based cytotoxicity assay.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the structural features of xanthones and their anti-cancer activity.

G Xanthone Xanthone Scaffold Bioactivity Enhanced Anti-Cancer Activity Xanthone->Bioactivity Prenyl Prenyl Group Prenyl->Bioactivity + Hydroxy Hydroxy Groups Hydroxy->Bioactivity +

Caption: Structure-activity relationship of prenylated hydroxyxanthones.

References

Troubleshooting & Optimization

improving the yield of 1,3,7-Trihydroxy-2-prenylxanthone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3,7-Trihydroxy-2-prenylxanthone chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves two main stages: the synthesis of the 1,3,7-trihydroxyxanthone core and the subsequent introduction of the prenyl group at the C2 position.

Two common strategies for prenylation are:

  • Direct C-Prenylation: This involves the direct reaction of 1,3,7-trihydroxyxanthone with a prenylating agent, such as prenyl bromide, in the presence of a base.

  • Claisen Rearrangement: This method involves the O-prenylation of the hydroxyl group at the C1 or C3 position to form an allyl ether, followed by a[1][1]-sigmatropic rearrangement to move the prenyl group to the C2 position. This is often a high-yield approach for introducing the prenyl group regioselectively.[2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: The overall yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the synthesis of the core 1,3,7-trihydroxyxanthone, an overall yield of 62% has been reported in a five-step synthesis.[4] A direct C-prenylation of a similar compound, 1,3-dihydroxyxanthone, using prenyl bromide and KOH has been reported to yield 43.09% of the 2-prenylated product.[5] Protocols involving a Claisen rearrangement approach are often described as "high-yield".[2]

Q3: What are the key factors influencing the yield of the prenylation step?

A3: Several factors can significantly impact the yield and regioselectivity of the prenylation reaction:

  • Choice of Base: The base plays a crucial role in activating the hydroxyl groups of the xanthone core. The strength and steric hindrance of the base can influence which hydroxyl group is deprotonated and thus the site of prenylation.

  • Prenylating Agent: The reactivity of the prenylating agent (e.g., prenyl bromide, prenyl chloride) is a critical factor.

  • Solvent: The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction.

  • Reaction Temperature and Time: These parameters need to be carefully controlled to ensure complete reaction and minimize the formation of side products.

  • Catalyst: In some methodologies, catalysts such as Montmorillonite K10 clay or silica gel can be used to improve yield and selectivity, particularly in Claisen rearrangements.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the prenylated product 1. Incomplete deprotonation of the xanthone hydroxyl groups.2. Inactive prenylating agent.3. Unfavorable reaction conditions (temperature, time).1. Use a stronger base or increase the stoichiometry of the base. Ensure anhydrous conditions as water can quench the base.2. Check the purity and activity of the prenylating agent. Consider using a freshly prepared or purified reagent.3. Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple products (poor regioselectivity) 1. Non-selective deprotonation of the different hydroxyl groups on the xanthone ring.2. O-prenylation occurring without subsequent rearrangement.3. Formation of di-prenylated or other side products.1. Use a sterically hindered base to favor deprotonation of the less hindered hydroxyl group.2. If using a Claisen rearrangement approach, ensure conditions are suitable for the rearrangement to occur (e.g., thermal conditions, use of a catalyst like silica gel).[2]3. Adjust the stoichiometry of the prenylating agent to favor mono-prenylation. Optimize purification methods (e.g., column chromatography) to isolate the desired isomer.
Difficulty in purifying the final product 1. Presence of unreacted starting materials.2. Formation of closely related side products with similar polarity.3. The product is a viscous oil or paste.[5]1. Ensure the reaction goes to completion by monitoring with TLC. Consider a work-up procedure to remove unreacted starting materials.2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.3. If the product is not crystalline, use techniques like trituration with a non-polar solvent to induce crystallization or purify using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1,3,7-Trihydroxyxanthone (Core Structure)

A facile five-step synthesis of 1,3,7-trihydroxyxanthone starting from 1,3,5-trimethoxybenzene has been described with an overall yield of 62%.[4] The key steps involve:

  • NBS-induced nuclear bromination of 1,3,5-trimethoxybenzene.

  • Lithiation followed by in-situ benzoylation with methyl 2,5-dibenzyloxybenzoate.

  • Selective deprotection of the two benzyl groups.

  • Base-catalyzed intramolecular cyclization.

  • Demethylation to yield 1,3,7-trihydroxyxanthone.

Protocol 2: C-Prenylation of 1,3-dihydroxyxanthone

This protocol describes the synthesis of a closely related compound, 1,3-dihydroxy-2-prenylxanthone, and can be adapted for 1,3,7-trihydroxyxanthone.[5]

Materials:

  • 1,3-dihydroxyxanthone (or 1,3,7-trihydroxyxanthone)

  • Potassium hydroxide (KOH)

  • Prenyl bromide

  • Acetone

  • Distilled water

  • 10% Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of KOH in 30 mL of distilled water in a round bottom flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Acidify the mixture with 100 mL of 10% HCl solution.

  • Extract the product with 35 mL of DCM.

  • Separate the organic layer and evaporate the solvent using a rotary evaporator.

  • The resulting product was a yellow-brown paste with a reported yield of 43.09%.[5]

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Starting Material Product Reported Yield Reference
Synthesis of Xanthone Core1,3,5-Trimethoxybenzene1,3,7-Trihydroxyxanthone62% (overall)[4]
C-Prenylation1,3-Dihydroxyxanthone1,3-Dihydroxy-2-prenylxanthone43.09%[5]
Regioselective Coupling1,3,7-TrihydroxyxanthoneOsajaxanthone75%[4]

Visualizations

Logical Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 1,3,7-Trihydroxyxanthone prenylation Prenylation Reaction (e.g., with Prenyl Bromide & Base) start->prenylation workup Reaction Work-up (Acidification & Extraction) prenylation->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product check_yield Low Yield? product->check_yield check_purity Impure Product? check_yield->check_purity No optimize_base Optimize Base/ Solvent check_yield->optimize_base Yes optimize_purification Optimize Purification (e.g., new solvent system) check_purity->optimize_purification Yes recheck_reagents Check Reagent Purity optimize_base->recheck_reagents optimize_purification->purification recheck_reagents->prenylation

Caption: A logical workflow for the synthesis of this compound and a troubleshooting guide.

Signaling Pathway: Claisen Rearrangement for Prenylation

xanthone 1,3,7-Trihydroxyxanthone o_prenylation O-Prenylation (Formation of Allyl Ether) xanthone->o_prenylation + Prenylating Agent + Base allyl_ether Allyl Ether Intermediate o_prenylation->allyl_ether rearrangement [3,3]-Sigmatropic Claisen Rearrangement allyl_ether->rearrangement Heat or Catalyst final_product This compound rearrangement->final_product

Caption: A simplified diagram illustrating the Claisen rearrangement pathway for the prenylation of xanthones.

References

overcoming challenges in the purification of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1,3,7-Trihydroxy-2-prenylxanthone

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this prenylated xanthone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly isolated?

A1: this compound is a type of xanthone, a class of polyphenolic compounds.[1] It is characterized by a tricyclic xanthen-9-one core structure with hydroxyl and prenyl functional groups. This compound has been reported in various plant species, including those from the Garcinia and Hypericum genera.[2]

Q2: What are the main challenges in the purification of this compound?

A2: The primary challenges include:

  • Low abundance: This compound is often present in low concentrations in crude plant extracts.

  • Structural similarity to other xanthones: Co-extraction of structurally similar xanthones makes separation difficult.[3]

  • Poor solubility: Like many polyphenols, xanthones can have limited solubility in common solvents, which can be a hurdle for extraction and chromatography.[4]

  • Potential for degradation: The phenolic hydroxyl groups are susceptible to oxidation, especially at higher temperatures or non-optimal pH levels.

Q3: Which solvents are recommended for the extraction of this compound from plant material?

A3: Ethanol has been shown to be one of the most effective solvents for extracting xanthones from plant materials like mangosteen pericarp.[1] Other effective solvents include acetone and ethyl acetate.[1][5] The choice of solvent can significantly impact the yield and purity of the extracted xanthones.

Q4: What types of chromatography are most effective for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary. This often involves:

  • Initial fractionation: Using techniques like column chromatography with silica gel or Sephadex LH-20.[6]

  • Final purification: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often used for the final isolation of the pure compound.[6] Centrifugal Partition Chromatography (CPC) is another effective technique for separating xanthones from crude extracts.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound - Inefficient initial extraction.- Degradation of the compound during processing.- Suboptimal chromatographic separation.- Optimize the extraction solvent and conditions (e.g., temperature, time). Ethanol is often a good starting point.[1]- Work at lower temperatures and protect the sample from light to minimize degradation.- Systematically screen different solvent systems for chromatography to improve resolution.
Co-elution of Impurities - Structural similarity to other xanthones in the extract.- Inappropriate stationary or mobile phase in chromatography.- Employ orthogonal separation techniques (e.g., normal-phase followed by reverse-phase chromatography).- Use a shallower gradient in HPLC to improve the separation of closely related compounds.- Consider using Centrifugal Partition Chromatography (CPC) for its high resolving power with complex mixtures.[7]
Poor Peak Shape in HPLC - Compound insolubility in the mobile phase.- Interaction with the stationary phase.- Overloading of the column.- Adjust the mobile phase composition; adding a small amount of a stronger solvent like DMSO or using a different organic modifier may help.- Add a chelating agent like EDTA to the mobile phase if metal ion chelation is suspected.- Reduce the sample concentration or injection volume.
Compound Degradation (Observed by color change or new peaks in chromatogram) - Oxidation of phenolic groups.- Exposure to high temperatures or extreme pH.- Add antioxidants (e.g., ascorbic acid) during extraction and purification steps.- Maintain a neutral or slightly acidic pH.- Avoid excessive heat; use a rotary evaporator at low temperatures for solvent removal.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes a general procedure for extracting and performing an initial cleanup of this compound from a plant source.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., stem bark, leaves) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column (230-400 mesh) packed in a non-polar solvent (e.g., hexanes).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexanes and gradually increasing the proportion of ethyl acetate, followed by methanol.[6]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing the target compound.

Protocol 2: Preparative HPLC for Final Purification

This protocol is for the final purification of the target compound from the enriched fractions obtained from column chromatography.

  • Sample Preparation:

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol, DMSO).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of methanol and water is often effective. For example, an isocratic mixture of 85:15 methanol-water can be a starting point.[6]

    • Flow Rate: Typically 5-10 mL/min for preparative scale.

    • Detection: UV detection at wavelengths such as 242 nm, 254 nm, and 303 nm, which correspond to the UV absorption maxima of the xanthone system.[6]

  • Fraction Collection and Analysis:

    • Collect peaks corresponding to the retention time of this compound.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

G cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Final Purification cluster_analysis Analysis start Dried Plant Material extraction Maceration with Ethanol start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column tlc TLC Monitoring silica_column->tlc enriched_fraction Enriched Xanthone Fraction tlc->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check pure_compound Pure this compound purity_check->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: General workflow for the purification of this compound.

G start Low Purity in Final Product? cause1 Co-elution with Similar Compounds start->cause1 Yes cause2 Compound Degradation start->cause2 Yes cause3 Incomplete Initial Separation start->cause3 Yes solution1a Optimize HPLC Gradient (shallower) cause1->solution1a solution1b Use Orthogonal Chromatography (e.g., CPC) cause1->solution1b solution2a Add Antioxidants cause2->solution2a solution2b Lower Process Temperature cause2->solution2b solution3a Re-run Column Chromatography cause3->solution3a

Caption: Troubleshooting logic for low purity of the final product.

References

methods to prevent the degradation of 1,3,7-Trihydroxy-2-prenylxanthone samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,3,7-Trihydroxy-2-prenylxanthone samples.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound.

Issue Potential Cause Recommended Solution
Sample Discoloration (e.g., yellowing, browning) Oxidation or photodegradation of the phenolic xanthone structure.Store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light during all experimental procedures.
Loss of biological activity Degradation of the compound due to improper storage temperature or pH.Store stock solutions at -20°C or -80°C. For working solutions, use buffers within a neutral to slightly acidic pH range and prepare them fresh daily.
Precipitation of the sample in aqueous solutions Low aqueous solubility of the prenylated xanthone.Prepare stock solutions in an appropriate organic solvent such as DMSO, ethanol, or methanol before diluting in aqueous buffers. Sonication may aid in dissolution.
Inconsistent results in bioassays Sample degradation between experiments or during the assay.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Include a positive control and a freshly prepared standard in each assay to monitor for any loss of activity.
Appearance of unknown peaks in HPLC/LC-MS analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Adjust storage and experimental conditions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound, a phenolic compound, are exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and basic), and the presence of oxidizing agents.[1][2] The hydroxyl and prenyl groups on the xanthone scaffold are susceptible to oxidation and other chemical modifications under these conditions.

Q2: What is the ideal solvent for dissolving and storing this compound?

A2: Due to its lipophilic prenyl group, this compound has low solubility in water. For long-term storage, it is recommended to dissolve the compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol to create a concentrated stock solution.[3][4][5] For experimental use, this stock solution can then be diluted in the appropriate aqueous buffer.

Q3: How should I store my solid and stock solutions of this compound to ensure stability?

A3: Solid samples should be stored in a tightly sealed, amber-colored container at -20°C, preferably under an inert gas. Stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in amber vials.[6] For short-term storage of working solutions, refrigeration at 4°C for no longer than 24 hours is advisable.

Q4: Can I expose my samples to ambient light during my experiments?

A4: It is highly recommended to minimize the exposure of this compound to ambient and UV light. Phenolic compounds are often light-sensitive and can undergo photodegradation.[1][2] Whenever possible, conduct experimental procedures under low-light conditions or use amber-colored labware.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., strong acids/bases, high heat, oxidizing agents, intense light) to accelerate its degradation.[7][8] This helps to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods that can distinguish the intact compound from its degradants.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of related xanthones and phenolic compounds under various conditions. This data can provide general guidance for handling your samples.

Compound Class Condition Observation Reference
Mangosteen AnthocyaninsTemperature (5°C to 50°C)Degradation follows first-order kinetics, with a significantly longer half-life at lower temperatures.[9]
Mangosteen AnthocyaninsLight ExposureThe half-life is significantly reduced under UV and infrared light compared to fluorescent light.[9]
α-MangostinTemperature/Humidity (30°C/60% RH & 40°C/75% RH)No significant changes were observed over 6 months in a stability-indicating HPLC method validation.[10]
Mangosteen Peel ExtractStorage DurationMicroencapsulated xanthones showed greater stability during storage compared to the unencapsulated extract.[6]

Experimental Protocols

Protocol for a Basic Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound sample.

1. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (0.1 N)
  • Hydrogen peroxide (3%)
  • Amber HPLC vials
  • HPLC or UPLC-MS system

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Analyze by HPLC/UPLC-MS.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH in an amber vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Analyze by HPLC/UPLC-MS.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC/UPLC-MS.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed sample in methanol to the initial stock concentration.

    • Analyze by HPLC/UPLC-MS.

  • Photodegradation:

    • Expose a methanolic solution of the compound in a clear vial to a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours).

    • Analyze by HPLC/UPLC-MS.

  • Control Sample: Keep a stock solution protected from light at 4°C to serve as an unstressed control.

3. Analysis:

  • Inject all samples (stressed and control) into the HPLC/UPLC-MS system.
  • Compare the chromatograms to identify new peaks corresponding to degradation products and quantify the loss of the parent compound. A stability-indicating method should be developed and validated for accurate quantification.[8][10][11][12]

Visualizations

cluster_storage Sample Storage cluster_conditions Storage Conditions Solid Solid Compound Stock Stock Solution (in Organic Solvent) Solid->Stock Dissolve Temp -20°C to -80°C Solid->Temp Light Amber Vials (Dark) Solid->Light Atmosphere Inert Gas (N2/Ar) Solid->Atmosphere Working Working Solution (in Aqueous Buffer) Stock->Working Dilute Stock->Temp Stock->Light Working->Light pH Neutral to Slightly Acidic Working->pH

Caption: Recommended storage workflow for this compound.

cluster_compound cluster_stressors Degradation Stressors cluster_products Result Xanthone This compound Degradation Degradation Products Xanthone->Degradation Light Light (UV/Visible) Light->Degradation Heat High Temperature Heat->Degradation Oxidation Oxidizing Agents Oxidation->Degradation pH Extreme pH (Acidic/Basic) pH->Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Regioselective Prenylation of Hydroxyxanthones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective prenylation of hydroxyxanthones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during these synthetic procedures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the prenylation of hydroxyxanthones.

Problem 1: Low or No Product Yield

Q1: I am not getting any prenylated product, or the yield is very low. What are the possible causes and solutions?

A1: Low or no product yield is a common issue in the prenylation of hydroxyxanthones. The causes can be broadly categorized into issues with reactants, reaction conditions, or the chosen methodology.

Troubleshooting Steps:

  • Verify Starting Materials:

    • Hydroxyxanthone: Confirm the purity and structural integrity of your starting hydroxyxanthone using techniques like NMR or mass spectrometry. Impurities can inhibit the reaction.

    • Prenylating Agent: Use a fresh, high-quality prenylating agent (e.g., prenyl bromide, dimethylallyl diphosphate). Prenyl bromide can degrade over time, and enzymatic prenyl donors are susceptible to hydrolysis.

    • Solvent and Reagents: Ensure all solvents are anhydrous and reagents are of appropriate grade. Moisture can quench reagents, especially in chemical prenylation methods.

  • Optimize Reaction Conditions (Chemical Prenylation):

    • Base Selection: The choice and amount of base are critical. For O-prenylation, a weaker base like potassium carbonate (K₂CO₃) is often sufficient. For C-prenylation, a stronger base may be needed to generate a carbanion, but this can also lead to side reactions. Consider a milder base like potassium hydroxide (KOH) initially.

    • Temperature: Reaction temperature significantly influences the rate and selectivity. For O-prenylation followed by Claisen rearrangement to achieve C-prenylation, the thermal rearrangement step requires high temperatures (often >150 °C). Direct C-prenylation might proceed at lower temperatures. Start with milder conditions and gradually increase the temperature.

    • Reaction Time: Prenylation reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.

  • Optimize Reaction Conditions (Enzymatic Prenylation):

    • Enzyme Activity: Confirm the activity of your prenyltransferase. Enzyme denaturation or the presence of inhibitors can lead to reaction failure.

    • Cofactors: Ensure the presence of necessary cofactors, such as Mg²⁺, which is often required for prenyltransferase activity.

    • pH and Temperature: Maintain the optimal pH and temperature for your specific enzyme. These parameters are crucial for enzyme stability and catalytic efficiency.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Q2: My reaction produces a mixture of C-prenylated and O-prenylated products, or multiple C-prenylated isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a primary challenge in hydroxyxanthone prenylation. The outcome is influenced by the substrate's electronic and steric properties, as well as the reaction conditions.

Strategies to Improve Regioselectivity:

  • Chemical Methods:

    • Protecting Groups: Protect hydroxyl groups where prenylation is not desired. This is a highly effective strategy to direct the prenylation to a specific position.

    • Choice of Prenylating Agent and Catalyst: For direct C-prenylation, using 2-methylbut-3-en-2-ol with a Lewis acid catalyst like boron trifluoride (BF₃) can favor C-alkylation over O-alkylation.

    • Claisen Rearrangement: A two-step approach involving initial O-prenylation followed by a thermal Claisen rearrangement can be a reliable method to achieve C-prenylation, often with good regioselectivity at the ortho position to the ether linkage.

  • Enzymatic Methods:

    • Enzyme Selection: The key to regioselectivity in enzymatic reactions is the choice of the prenyltransferase. Different enzymes exhibit different substrate specificities and will prenylate at specific positions. For example, some flavonoid prenyltransferases have been shown to be effective for the regiospecific prenylation of hydroxyxanthones.

    • Substrate Engineering: Minor modifications to the hydroxyxanthone substrate can sometimes influence the binding orientation within the enzyme's active site, thereby altering the position of prenylation.

Problem 3: Difficulty in Product Purification

Q3: I have a mixture of prenylated isomers that are difficult to separate. What purification strategies can I use?

A3: The separation of regioisomers of prenylated hydroxyxanthones can be challenging due to their similar polarities.

Purification Techniques:

  • Flash Column Chromatography: This is the most common method for separation.

    • Solvent System Optimization: A systematic trial of different solvent systems with varying polarities is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) can provide higher resolution.

  • Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q4: What is the main difference in outcome between chemical and enzymatic prenylation of hydroxyxanthones?

A4: The primary difference lies in regioselectivity and reaction conditions .

  • Chemical prenylation , such as using prenyl bromide and a base, often leads to a mixture of O- and C-prenylated products and regioisomers, with yields that can be low. The conditions are often harsh (high temperatures, strong bases).

  • Enzymatic prenylation using prenyltransferases can be highly regioselective, yielding a single product under mild, physiological conditions (neutral pH, moderate temperatures). However, the enzyme's substrate scope might be limited.

Q5: How can I confirm the regiochemistry of my prenylated hydroxyxanthone product?

A5: The most definitive methods for structure elucidation and confirming the position of the prenyl group are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

  • ¹H NMR and ¹³C NMR: The chemical shifts and coupling constants of the aromatic protons and carbons will change depending on the position of the prenyl substituent.

  • 2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for unambiguously determining the connectivity and spatial relationships within the molecule, thus confirming the prenylation site.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of the product.

Q6: Can I achieve C-prenylation directly, without going through an O-prenylated intermediate?

A6: Yes, direct C-prenylation is possible, although it can be challenging to control the regioselectivity. One common method is the Friedel-Crafts alkylation using a prenyl source like 2-methylbut-3-en-2-ol in the presence of a Lewis acid catalyst.

Quantitative Data Summary

The following tables summarize quantitative data from various prenylation reactions of hydroxyxanthones.

Table 1: Chemical Prenylation of Hydroxyxanthones

Starting MaterialPrenylating AgentBase/CatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1-hydroxyxanthonePrenyl bromideK₂CO₃DMF150241-prenyloxyxanthone & C-prenylated isomersLow
1-hydroxyxanthoneIsopreneH₃PO₄Xylene3130C-prenylated isomersLow
1,3-dihydroxyxanthonePrenyl bromideKOHWater/AcetoneRT241,3-dihydroxy-2-prenylxanthone43.09

Table 2: Enzymatic Prenylation of Hydroxyxanthones

Starting MaterialEnzymePrenyl DonorProductConversion (%)Reference
1,3,7-trihydroxyxanthoneMaIDTDMAPP2-dimethylallyl-1,3,7-trihydroxyxanthoneHigh
Various hydroxyxanthonesAstPTDMAPP, GPP, FPPO-prenylated productsVariable

Note: "High" and "Variable" are used where specific percentages were not provided in the source material.

Experimental Protocols

Protocol 1: General Procedure for Chemical C-Prenylation of 1,3-dihydroxyxanthone

This protocol is adapted from Yuanita et al. (2023).

  • Dissolve Substrate: In a round-bottom flask, dissolve 1,3-dihydroxyxanthone (1 equivalent) and potassium hydroxide (KOH) (approx. 3.5 equivalents) in distilled water.

  • Stir: Stir the mixture at room temperature for 10 minutes.

  • Add Prenylating Agent: Slowly add a solution of prenyl bromide (approx. 3 equivalents) in acetone to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Acidify the reaction mixture with 10% HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Enzymatic Prenylation of Hydroxyxanthones

This protocol is a generalized procedure based on studies of enzymatic prenylation.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Buffer solution (e.g., Tris-HCl, pH 7.5)

    • Hydroxyxanthone substrate (e.g., 1 mM)

    • Prenyl donor (e.g., DMAPP, 2 mM)

    • MgCl₂ (e.g., 5 mM)

    • Purified prenyltransferase enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-16 hours).

  • Quench Reaction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the prenylated product with the organic solvent.

  • Analysis: Evaporate the solvent and analyze the product by HPLC or LC-MS.

Visualizations

Troubleshooting_Low_Yield start Low/No Product Yield reagents Check Starting Materials start->reagents conditions Optimize Reaction Conditions start->conditions method Review Methodology start->method xanthone Verify Hydroxyxanthone Purity reagents->xanthone prenyl Check Prenylating Agent Quality reagents->prenyl solvent Ensure Anhydrous Solvents reagents->solvent chem_cond Chemical Prenylation conditions->chem_cond enz_cond Enzymatic Prenylation conditions->enz_cond base Optimize Base chem_cond->base temp Adjust Temperature chem_cond->temp time Vary Reaction Time chem_cond->time enzyme_act Confirm Enzyme Activity enz_cond->enzyme_act cofactors Check Cofactors (e.g., Mg2+) enz_cond->cofactors ph_temp Optimize pH and Temperature enz_cond->ph_temp

Caption: Troubleshooting workflow for low or no product yield in hydroxyxanthone prenylation.

Regioselectivity_Strategy start Poor Regioselectivity (Mixture of Isomers) chem_methods Chemical Methods start->chem_methods enz_methods Enzymatic Methods start->enz_methods protect Use Protecting Groups chem_methods->protect lewis_acid Employ Lewis Acid Catalyst (e.g., BF3 with 2-methylbut-3-en-2-ol) chem_methods->lewis_acid claisen Utilize Claisen Rearrangement chem_methods->claisen enzyme_select Select Specific Prenyltransferase enz_methods->enzyme_select substrate_eng Substrate Engineering enz_methods->substrate_eng

Caption: Strategies to improve regioselectivity in the prenylation of hydroxyxanthones.

enhancing the extraction efficiency of 1,3,7-Trihydroxy-2-prenylxanthone from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of 1,3,7-Trihydroxy-2-prenylxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources of this compound?

A1: this compound has been reported in various plant species. Some of the notable sources include plants from the families Clusiaceae (e.g., Garcinia species like Garcinia paucinervis) and Hypericaceae (e.g., Hypericum japonicum). The pericarp of mangosteen (Garcinia mangostana) is a rich source of various prenylated xanthones, and related compounds are often co-extracted.

Q2: Which solvent system is most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the extraction method. Generally, solvents with medium polarity are most effective for xanthones. Ethanol, acetone, and ethyl acetate have shown good results. For instance, studies on mangosteen pericarp have demonstrated that ethanol and acetone are superior for extracting xanthones compared to less polar solvents like hexane or highly polar solvents like water.[1][2] 71% ethanol has been identified as an optimal concentration for microwave-assisted extraction (MAE) of xanthones from mangosteen.[1][3][4]

Q3: Can the extraction process lead to the degradation of this compound?

A3: Yes, degradation can occur, especially with methods that employ high temperatures over extended periods. For example, conventional Soxhlet extraction, while effective, can lead to the degradation of heat-sensitive compounds due to prolonged exposure to the solvent's boiling point.[5] Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often preferred as they can reduce extraction times and temperatures, thus minimizing degradation.

Q4: What are some common impurities found in the crude extract, and how can they be removed?

A4: Crude extracts often contain a mixture of compounds including other xanthone derivatives, flavonoids, tannins, and pigments like anthocyanins.[1][5] Purification can be achieved through various chromatographic techniques. A common approach is to perform a preliminary fractionation using liquid-liquid extraction with solvents of varying polarity. Further purification can be achieved using column chromatography with silica gel or by employing techniques like high-speed counter-current chromatography (HSCCC).

Troubleshooting Guide

Issue 1: Low Extraction Yield

Possible Cause Troubleshooting Step
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Test a range of solvents with varying polarities, such as ethanol, acetone, and ethyl acetate, and their aqueous mixtures.[1][2]
Insufficient Extraction Time The extraction time may be too short to allow for complete diffusion of the target compound from the plant matrix. Increase the extraction time incrementally and monitor the yield to determine the optimal duration.
Inadequate Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Increase the volume of the solvent relative to the amount of plant material. Ratios of 25:1 mL/g have been shown to be effective in MAE of xanthones.[1][3][4]
Poor Mass Transfer The particle size of the plant material may be too large, limiting solvent penetration. Grind the plant material to a finer powder to increase the surface area available for extraction.
Ineffective Extraction Method Maceration, while simple, is often less efficient than other methods.[1][6] Consider switching to a more advanced technique like UAE or MAE, which can significantly improve yields and reduce extraction times.[1][7]

Issue 2: Presence of Impurities in the Extract

Possible Cause Troubleshooting Step
Non-selective Solvent The solvent used may be co-extracting a wide range of other compounds. Employ a multi-step extraction approach, starting with a non-polar solvent like hexane to remove lipids and waxes before extracting with a more polar solvent.
Lack of a Purification Step The crude extract requires further purification. After initial extraction, perform liquid-liquid partitioning or column chromatography to separate the target compound from impurities.

Issue 3: Degradation of the Target Compound

Possible Cause Troubleshooting Step
High Extraction Temperature Prolonged exposure to high temperatures can cause thermal degradation of prenylated xanthones.[5] Use a lower extraction temperature or switch to a non-thermal or rapid heating method like UAE or MAE.
Extended Extraction Time Long extraction times, especially when combined with high temperatures, increase the risk of degradation. Optimize the extraction time to be as short as possible while still achieving a good yield.
Presence of Light and Air Some compounds are sensitive to photodegradation or oxidation. Conduct the extraction in amber glassware and consider using a nitrogen atmosphere to minimize exposure to light and oxygen.

Quantitative Data on Extraction Methods

The following tables summarize the quantitative data from various studies on xanthone extraction, primarily from mangosteen pericarp, which serves as a model for this compound extraction.

Table 1: Comparison of Different Extraction Methods for Xanthones

Extraction Method Solvent Temperature Time Yield (mg/g of dry material) Reference
Maceration80% Ethanol33°C2 h0.0565[1]
Soxhlet Extraction80% EthanolBoiling point2 h0.1221[1]
Ultrasonic-Assisted Extraction (UAE)80% Ethanol33°C0.5 h0.1760[1]
Microwave-Assisted Extraction (MAE)71% EthanolNot specified2.24 minNot specified (Optimized for antioxidant-rich extract)[1][3][4]
Subcritical Water ExtractionWater180°C150 min34[5][8]
Subcritical Ethanol Extraction95% Ethanol160°C0.5 h57.42[6][9]

Table 2: Effect of Solvent and Time on Total Xanthone Yield (Maceration)

Solvent Extraction Time (h) Total Xanthone Yield (mg/mL) Reference
Acetone4832.825[2][8]
Ethanol24Not specified (best for antioxidant yield)[2]
Ethyl Acetate48Lower than Acetone[2]
Methanol48Lower than Acetone[2]
Hexane48Significantly lower[2]
Water4819.46[8]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place 5 g of the powdered material into a 250 mL beaker. Add 100 mL of 80% ethanol.

  • Sonication: Immerse the beaker in an ultrasonic bath or use an ultrasonic probe. Set the temperature to 33°C and the ultrasonic amplitude to 75%.

  • Extraction: Sonicate the mixture for 30 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place 1 g of the powdered material into a microwave extraction vessel. Add 25 mL of 71% ethanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the irradiation time to 2.24 minutes and the power to an appropriate level (e.g., 189 W, this may need optimization based on the instrument).

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract as described in the UAE protocol.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator.

  • Storage: Store the dried extract at -20°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification start Start: Plant Material grinding Grinding & Sieving start->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography / HSCCC crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Issue: Low Extraction Yield solvent Inappropriate Solvent issue->solvent time Insufficient Time issue->time ratio Poor Solvent/Solid Ratio issue->ratio method Inefficient Method issue->method optimize_solvent Test Solvent Polarity solvent->optimize_solvent optimize_time Increase Extraction Time time->optimize_time optimize_ratio Increase Solvent Volume ratio->optimize_ratio change_method Switch to UAE/MAE method->change_method

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Refining HPLC Separation Methods for 1,3,7-Trihydroxy-2-prenylxanthone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the HPLC separation of 1,3,7-Trihydroxy-2-prenylxanthone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers?

A1: The primary challenges stem from their structural similarity. Isomers often have very close polarity and hydrophobicity, leading to co-elution or poor resolution. Their phenolic hydroxyl groups can also cause peak tailing due to interactions with active sites on the column packing material.[1][2]

Q2: Which type of HPLC column is most suitable for separating these isomers?

A2: A reversed-phase C18 column is the most common and effective choice for separating xanthone derivatives.[3][4] For closely eluting isomers, using a column with smaller particle sizes (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.[5]

Q3: What is a good starting mobile phase for method development?

A3: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is a robust starting point. For example, a gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (Solvent B) is often used.[3] The gradient allows for the separation of compounds with a range of polarities.

Q4: Why is an acid modifier like formic or acetic acid typically added to the mobile phase?

A4: Acidifying the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the xanthone isomers. This minimizes unwanted interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

Q5: At what wavelength should I set the detector for these compounds?

A5: Xanthones typically exhibit strong UV absorbance. A common wavelength for detection is 254 nm, though running a UV scan of your standard is recommended to determine the optimal wavelength for maximum sensitivity.[3]

HPLC Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution or Co-eluting Isomer Peaks

Q: My chromatogram shows broad, overlapping peaks for the isomers. How can I improve the separation?

A: Poor resolution is a common issue when separating structurally similar isomers.[2] Here are several strategies to improve it:

  • Optimize the Mobile Phase Gradient: A shallower gradient increases the separation time between closely eluting peaks.[6] Try decreasing the rate of change of the organic solvent concentration.

  • Adjust Mobile Phase Composition: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity and improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and enhance resolution, although it will lengthen the run time.[1][7]

  • Change Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation between isomers.[7] Conversely, a higher temperature can increase efficiency.[8] Experiment to find the optimal temperature.

  • Select a Different Stationary Phase: If other adjustments fail, changing the column's bonded phase (e.g., to a C30 or a phenyl-hexyl column) can provide a different selectivity.[5]

Issue 2: Peak Tailing

Q: The peaks for my xanthone isomers are asymmetrical with a distinct "tail." What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic compounds like phenols.[1][2]

  • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the phenolic groups protonated and reduce interactions with residual silanols on the silica support.

  • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize the number of free silanol groups.

  • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) can help, but for acidic xanthones, ensuring low pH is key.[9]

  • Reduce Sample Overload: Injecting too much sample can saturate the column and lead to tailing.[1][7][10] Try diluting your sample or reducing the injection volume.

  • Investigate for Dead Volume: Ensure all fittings and tubing are properly connected to avoid extra-column volume, which can cause peak distortion.[6][11]

Issue 3: Peak Fronting

Q: My isomer peaks are asymmetrical with a leading edge. What is causing this "fronting"?

A: Peak fronting is less common than tailing but can occur for several reasons.[2]

  • Sample Solvent Mismatch: The most frequent cause is dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the initial mobile phase is 90% water). This causes the analyte band to spread improperly at the column inlet.[11] Always try to dissolve your sample in the initial mobile phase composition.[8]

  • Column Overloading: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[1][7] Reduce the sample concentration or injection volume.

  • Low Column Temperature: In some cases, operating at a temperature that is too low can contribute to poor peak shape. Try increasing the column temperature moderately.

Issue 4: Ghost Peaks Appearing in the Chromatogram

Q: I am seeing unexpected peaks in my blank runs and samples. How do I get rid of these "ghost peaks"?

A: Ghost peaks are typically due to contamination or carryover from a previous injection.[1]

  • Use High-Purity Solvents: Ensure you are using HPLC-grade water, acetonitrile, and methanol to avoid introducing contaminants.[1]

  • Clean the System: Flush the injector, tubing, and column thoroughly with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed material.[12]

  • Implement a Needle Wash: Program a robust needle wash step in your autosampler method, using a solvent strong enough to remove all analytes from the needle surface.

  • Check for Sample Degradation: Ensure your sample is stable in the chosen solvent and conditions. Light or temperature-sensitive compounds can degrade over time, creating new peaks.

Experimental Protocol: A Starting Point

This protocol is a representative method for the separation of this compound isomers and should be used as a starting point for further optimization.

1. Materials and Reagents:

  • HPLC-grade Water

  • HPLC-grade Methanol

  • Formic Acid (≥98% purity)

  • Reference standards of xanthone isomers

  • Sample containing the target isomers

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (v/v). Filter through a 0.22 µm membrane.

  • Degas both mobile phases for at least 10 minutes using sonication or helium sparging before use.[13]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[1]

4. HPLC Instrument Conditions:

  • Column: Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Flow Rate: 1.0 mL/min[13]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV-Vis or DAD at 254 nm

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
25.01090
30.01090
30.17030
35.07030

Quantitative Data Summary

The following table presents hypothetical but realistic data that could be obtained for two closely eluting isomers using the starting protocol above. This serves as a benchmark for method optimization.

ParameterIsomer 1Isomer 2Acceptance Criteria
Retention Time (t_R) 15.2 min16.1 minConsistent retention times
Resolution (R_s) -1.6R_s > 1.5 for baseline separation
Asymmetry Factor (A_s) 1.11.20.9 < A_s < 1.5 for good symmetry
Theoretical Plates (N) > 5000> 5000Higher N indicates better efficiency

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in refining your HPLC method.

G cluster_0 Troubleshooting Workflow start Problem Identified (e.g., Poor Resolution) q1 Is Peak Tailing Present? start->q1 s1 Decrease Mobile Phase pH (Add 0.1% Formic Acid) q1->s1 Yes q2 Is Resolution Still Poor? q1->q2 No s1->q2 s2 Optimize Gradient (Make it Shallower) q2->s2 Yes end Method Optimized q2->end No q3 Still No Improvement? s2->q3 s3 Change Organic Solvent (Methanol <-> Acetonitrile) q3->s3 Yes q3->end No s4 Try Different Column (e.g., Phenyl-Hexyl) s3->s4 If Needed

Caption: A flowchart for troubleshooting poor peak resolution in HPLC.

G cluster_1 HPLC Parameter Effects on Isomer Separation p1 Mobile Phase Composition o1 Selectivity (α) p1->o1 Strong Effect o2 Retention Time (tR) p1->o2 p2 Gradient Slope p2->o2 Strong Effect o5 Analysis Time p2->o5 p3 Column Temperature p3->o1 p3->o2 o3 Efficiency (N) p3->o3 p4 Flow Rate p4->o3 p4->o5 Strong Effect p5 Mobile Phase pH p5->o2 o4 Peak Shape (Asymmetry) p5->o4 Strong Effect

Caption: The relationship between HPLC parameters and separation outcomes.

References

Technical Support Center: Enhancing In Vivo Reproducibility of Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the common challenges associated with the low in vivo reproducibility of prenylated xanthones. The information is presented in a question-and-answer format, offering troubleshooting guidance and frequently asked questions to navigate experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo evaluation of prenylated xanthones.

Question: My prenylated xanthone demonstrates potent in vitro activity, but this does not translate to in vivo efficacy. What are the primary reasons for this discrepancy?

Answer: This is a frequent challenge stemming from the inherent physicochemical properties of many prenylated xanthones. The primary culprits are:

  • Poor Aqueous Solubility: Prenylated xanthones are often highly lipophilic, leading to low solubility in gastrointestinal fluids. This significantly limits their dissolution and subsequent absorption after oral administration. For instance, α-mangostin has a water solubility of only 2.03 x 10⁻⁴ mg/L at 25°C[1].

  • Low Oral Bioavailability: Consequent to poor solubility and other factors, the fraction of the administered dose that reaches systemic circulation is often very low. A pharmacokinetic study in mice revealed a low oral bioavailability (F = 2.29%) for α-mangostin, attributed to poor gastrointestinal absorption and rapid metabolism[1].

  • Extensive First-Pass Metabolism: After absorption from the gut, prenylated xanthones are transported to the liver via the portal vein, where they can be extensively metabolized by enzymes before reaching systemic circulation. This "first-pass effect" can significantly reduce the concentration of the active compound[2][3].

  • Efflux by Transporters: Intestinal efflux transporters, such as P-glycoprotein, can actively pump the absorbed compounds back into the intestinal lumen, further reducing their net absorption.

Question: How can I improve the oral bioavailability of my lead prenylated xanthone?

Answer: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and solubility. Common nanoformulation approaches include:

    • Polymeric Nanoparticles: Encapsulating the xanthone within a biodegradable polymer matrix, such as PLGA (polylactic-co-glycolic acid), can improve solubility, protect it from degradation, and provide sustained release.

    • Nanomicelles: These are self-assembling core-shell structures that can encapsulate hydrophobic compounds in their core, dramatically increasing their aqueous solubility.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for lipophilic compounds and can enhance absorption via the lymphatic pathway, partially bypassing first-pass metabolism[1][4].

    • Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can increase the solubility and absorption of hydrophobic drugs.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. This can be achieved by methods like solvent evaporation or melting, which can convert the crystalline drug into a more soluble amorphous form. Solid dispersions of α-mangostin with polyvinylpyrrolidone (PVP) have been shown to increase its solubility substantially[5].

  • Chemical Modification: While more complex, derivatization of the xanthone structure can be explored to improve its physicochemical properties.

Question: My results are inconsistent between different batches of experiments. What are the potential sources of this irreproducibility?

Answer: Beyond the inherent properties of the compounds, experimental variability can significantly impact reproducibility. Key factors to consider are:

  • Animal Model Variability: Differences in the age, sex, strain, and gut microbiota of the animal models can lead to variations in drug metabolism and absorption.

  • Experimental Protocol Inconsistencies: Minor variations in dosing, sample collection times, and analytical methods can introduce significant errors. It is crucial to have standardized and well-documented protocols.

  • Formulation Instability: If using a formulation, its stability over time and under different storage conditions should be verified. Changes in particle size or drug leakage from the carrier can alter the pharmacokinetic profile.

  • Inadequate Reporting and Blinding: Lack of randomization in animal studies and unblinded outcome assessment can introduce bias.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters I should be measuring to assess the in vivo performance of my prenylated xanthone formulation?

A1: You should focus on determining the following parameters after oral administration and comparing them to the unformulated compound:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a key indicator of improved bioavailability.

  • t1/2 (Half-life): The time it takes for the drug concentration in the body to be reduced by half.

Q2: Are there specific signaling pathways that prenylated xanthones are known to modulate in vivo?

A2: Yes, several studies have shown that prenylated xanthones, particularly those from mangosteen, can modulate key signaling pathways involved in cellular protection and inflammation. These include:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Many prenylated xanthones are potent activators of the Nrf2 pathway. They can disrupt the interaction between Keap1 and Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes[6][7][8][9].

  • AhR (Aryl Hydrocarbon Receptor) Pathway: Several prenylated xanthones have been identified as AhR activators. Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and modulates the expression of genes involved in xenobiotic metabolism and immune responses[10][11].

Q3: Where can I find detailed protocols for some of the suggested formulation strategies?

A3: This support center provides detailed methodologies for key experiments in the "Experimental Protocols" section below. These protocols are based on published literature and provide a starting point for your own experiments.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate comparison of the effects of different formulation strategies on prenylated xanthones.

Table 1: Enhancement of α-Mangostin Bioavailability and Solubility with Nanoformulations

Formulation TypeCarrierImprovement MetricResultReference
Polymeric NanoparticlesPLGAIn vivo Bioavailability (AUC)1.75-fold increase vs. free α-mangostin[12]
NanomicellesPolyvinylpyrrolidone (PVP)Aqueous Solubility>10,000-fold increase[13]
Chitosan-based NanoparticlesChitosan/Kappa CarrageenanIn vitro Cytotoxicity (IC50 in MCF-7 cells)4.7 µg/mL (vs. 8.2 µg/mL for free α-mangostin)[1]
Chitosan-based NanoparticlesChitosanAqueous Solubility3-fold increase[1]

Table 2: In Vitro Cytotoxicity of Selected Prenylated Xanthones

CompoundCell LineActivity (GI50)Reference
1-hydroxy-2-prenylxanthoneMCF-7 (Breast adenocarcinoma)11.0 ± 1.1 µM[14]
1-hydroxy-4-prenylxanthoneMCF-7 (Breast adenocarcinoma)12.0 ± 1.0 µM[14]
Gambogic acidK562/S (Sensitive leukemia)1.32 µM[15]
Gambogic acidK562/R (Resistant leukemia)0.89 µM[15]
Epigambogic acidK562/S (Sensitive leukemia)1.11 µM[15]
Epigambogic acidK562/R (Resistant leukemia)0.86 µM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving the in vivo reproducibility of prenylated xanthones.

Protocol 1: Preparation of α-Mangostin Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol is adapted from studies demonstrating enhanced bioavailability of α-mangostin using polymeric nanoparticles[12].

Materials:

  • α-Mangostin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of α-mangostin and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a constant speed.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder for long-term storage and characterization.

Protocol 2: Preparation of α-Mangostin Solid Dispersion by Solvent Evaporation

This method is based on the principle of converting a crystalline drug into an amorphous state to enhance solubility[5][16].

Materials:

  • α-Mangostin

  • Polyvinylpyrrolidone (PVP)

  • Suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Dissolve both α-mangostin and PVP in a suitable organic solvent.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum to obtain a solid mass.

  • Grinding and Sieving: Pulverize the solid mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Drying: Dry the resulting powder in a vacuum oven to remove any residual solvent.

Protocol 3: Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (prenylated xanthone)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound dissolved in HBSS to the apical (A) or basolateral (B) chamber.

    • At predetermined time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

    • Replace the collected volume with fresh HBSS.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Mandatory Visualization

This section provides diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Prenylated_Xanthone Poorly Soluble Prenylated Xanthone Nanoformulation Nanoformulation (e.g., Nanoparticles, Nanoemulsions) Prenylated_Xanthone->Nanoformulation Solid_Dispersion Solid Dispersion Prenylated_Xanthone->Solid_Dispersion Chemical_Modification Chemical Modification Prenylated_Xanthone->Chemical_Modification Solubility_Assay Solubility Assay Nanoformulation->Solubility_Assay Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2) Chemical_Modification->Permeability_Assay Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Solubility_Assay->Pharmacokinetic_Study Dissolution_Testing->Pharmacokinetic_Study Permeability_Assay->Pharmacokinetic_Study Efficacy_Study Efficacy Study (Disease Model) Pharmacokinetic_Study->Efficacy_Study Reproducible_Data Improved In Vivo Reproducibility Efficacy_Study->Reproducible_Data

Caption: Workflow for improving in vivo reproducibility of prenylated xanthones.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_ub Ubiquitinated Keap1 Keap1_Nrf2->Keap1_ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Xanthone Prenylated Xanthone Xanthone->Keap1_Nrf2 disrupts interaction Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by prenylated xanthones.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR conformational change Xanthone Prenylated Xanthone (Ligand) Xanthone->AhR_complex binds to AhR_nuc AhR Activated_AhR->AhR_nuc translocates to AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE binds to Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Genes modulates transcription

Caption: Activation of the AhR signaling pathway by prenylated xanthones.

References

Technical Support Center: Overcoming Microbial Resistance to 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on overcoming microbial resistance to 1,3,7-Trihydroxy-2-prenylxanthone.

Frequently Asked Questions (FAQs)

Q1: What is the reported antimicrobial activity of this compound?

A1: this compound has demonstrated antibacterial activity, particularly against vancomycin-resistant Enterococci (VRE) strains, including Enterococcus faecalis, Enterococcus faecium, and Enterococcus gallinarum.[1][2] Published data indicates a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against these VRE strains.[1][2]

Q2: What are the primary mechanisms of microbial resistance to xanthones like this compound?

A2: The primary mechanism of resistance is the overexpression of multidrug resistance (MDR) efflux pumps.[3][4] These pumps are transmembrane proteins that actively transport a wide range of compounds, including xanthones, out of the bacterial cell, thereby reducing the intracellular concentration of the antimicrobial agent to sub-therapeutic levels. Key efflux pump systems implicated in this resistance include the AcrAB-TolC system in Gram-negative bacteria and the NorA efflux pump (a member of the major facilitator superfamily) in Gram-positive bacteria.[2][5]

Q3: What are the main strategies to overcome this resistance?

A3: The two primary strategies to counteract resistance to this compound are:

  • Synergistic Combination Therapy: Using the xanthone in combination with conventional antibiotics. This can restore the efficacy of antibiotics to which the microbe has developed resistance.

  • Efflux Pump Inhibition: Utilizing the xanthone or its derivatives as efflux pump inhibitors (EPIs). By blocking the efflux pump, the intracellular concentration of the primary antibiotic can be increased to effective levels.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Solubility issues with this compound.

    • Solution: Prenylated xanthones can have poor water solubility.[6] Ensure the compound is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before preparing serial dilutions in the broth medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

  • Possible Cause 2: Variability in inoculum density.

    • Solution: The density of the bacterial inoculum is a critical factor in MIC assays. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria in each experiment.

  • Possible Cause 3: Binding of the compound to plasticware.

    • Solution: Hydrophobic compounds can sometimes adhere to the surface of standard polystyrene microplates. If this is suspected, consider using low-binding microplates.

Problem 2: No synergistic effect is observed in checkerboard assays.

  • Possible Cause 1: Inappropriate concentration range.

    • Solution: Ensure that the concentration ranges tested for both this compound and the partner antibiotic bracket their individual MICs. The range should typically extend from several dilutions below the MIC to several dilutions above.

  • Possible Cause 2: The chosen partner antibiotic and the xanthone have antagonistic or indifferent interactions.

    • Solution: Not all antibiotic combinations will be synergistic. Test a panel of antibiotics from different classes to identify potential synergistic partners.

  • Possible Cause 3: The resistance mechanism of the test strain is not susceptible to this combination.

    • Solution: If the primary resistance mechanism is not related to efflux, a combination targeting efflux may not be effective. Characterize the resistance profile of your microbial strain.

Problem 3: High background fluorescence in the ethidium bromide accumulation assay for efflux pump inhibition.

  • Possible Cause 1: Intrinsic fluorescence of this compound.

    • Solution: Run a control experiment with the xanthone alone (without bacteria and ethidium bromide) to measure its intrinsic fluorescence at the excitation and emission wavelengths used in the assay. Subtract this background fluorescence from your experimental readings.

  • Possible Cause 2: The concentration of ethidium bromide is too high, leading to excessive intercalation with DNA.

    • Solution: Optimize the concentration of ethidium bromide. It should be at a sub-inhibitory level that allows for a clear fluorescent signal upon accumulation without being toxic to the cells.

Data Presentation

Table 1: Antimicrobial Activity of this compound

Microbial StrainResistance ProfileMIC (µg/mL)
Enterococcus faecalisVancomycin-Resistant6.25[1][2]
Enterococcus faeciumVancomycin-Resistant6.25[1][2]
Enterococcus gallinarumVancomycin-Resistant6.25[1][2]

Table 2: Example of Synergistic Activity of a Xanthone with Oxacillin against MRSA (Data for 1,7-dihydroxyxanthone)

CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
1,7-dihydroxyxanthone>25616˂0.312[1]Synergy
Oxacillin12832

Note: This table is provided as a template. Specific FIC index data for this compound is not yet available in the searched literature.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Xanthone Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilutions: Add 50 µL of the xanthone stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in MHB without xanthone) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the xanthone that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well plate, perform serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis.

  • Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Indifference

    • FIC Index > 4: Antagonism

Protocol 3: Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition
  • Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline) and resuspend them to a standardized optical density.

  • Loading with Ethidium Bromide: Add ethidium bromide to the cell suspension at a sub-inhibitory concentration and incubate to allow for its accumulation.

  • Assay: In a 96-well black microplate, add the ethidium bromide-loaded cells.

  • Addition of Xanthone: Add varying concentrations of this compound to the wells. Include a positive control (a known efflux pump inhibitor) and a negative control (no inhibitor).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence (excitation ~530 nm, emission ~600 nm) over time using a plate reader. A decrease in the rate of fluorescence decline (or an increase in fluorescence) in the presence of the xanthone indicates efflux pump inhibition.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) cluster_epi Efflux Pump Inhibition Assay mic_prep Prepare Xanthone and Bacterial Culture mic_dilute Serial Dilution in 96-well Plate mic_prep->mic_dilute mic_inoculate Inoculate with Standardized Bacteria mic_dilute->mic_inoculate mic_incubate Incubate 18-24h at 37°C mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read syn_prep Prepare Xanthone and Antibiotic syn_dilute 2D Serial Dilution syn_prep->syn_dilute syn_inoculate Inoculate with Bacteria syn_dilute->syn_inoculate syn_incubate Incubate syn_inoculate->syn_incubate syn_fic Calculate FIC Index syn_incubate->syn_fic epi_prep Prepare Bacterial Cells epi_load Load with Ethidium Bromide epi_prep->epi_load epi_add Add Xanthone epi_load->epi_add epi_measure Measure Fluorescence epi_add->epi_measure

Caption: A generalized workflow for evaluating the antimicrobial and resistance-modifying properties of this compound.

efflux_pump_regulation cluster_stress Cellular Stress cluster_regulation Transcriptional Regulation cluster_resistance Resistance Mechanism Xanthone This compound MarA_SoxS_Rob MarA/SoxS/Rob Regulon Xanthone->MarA_SoxS_Rob Induces QS Quorum Sensing Systems (e.g., LasI/R, RhlI/R) Xanthone->QS Inhibits EffluxPump Efflux Pump Expression (e.g., AcrAB-TolC, NorA) MarA_SoxS_Rob->EffluxPump Activates QS->EffluxPump Regulates

Caption: A simplified diagram illustrating the potential regulatory pathways influenced by xanthones, leading to the modulation of efflux pump expression.

synergy_mechanism Xanthone 1,3,7-Trihydroxy- 2-prenylxanthone EffluxPump Efflux Pump Xanthone->EffluxPump Inhibits Antibiotic Conventional Antibiotic Bacterium Bacterial Cell Antibiotic->Bacterium Enters Target Antibiotic Target Antibiotic->Target Binds and Inhibits EffluxPump->Antibiotic Expels Bacterium->Target

Caption: A conceptual diagram of the synergistic mechanism where this compound inhibits efflux pumps, enhancing the intracellular concentration and efficacy of a conventional antibiotic.

References

long-term storage and stability protocols for 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 1,3,7-Trihydroxy-2-prenylxanthone?

A1: For optimal long-term stability, this compound should be stored as a dry powder in a tightly sealed container. To minimize degradation, it is recommended to store the compound at low temperatures, protected from light and moisture. For short-term storage (up to 6 months), refrigeration at 2-8°C is suitable. For long-term storage (>6 months), freezing at -20°C or below is recommended. The storage area should have low humidity.

Q2: How should I handle this compound during experimental use?

A2: Minimize exposure of the compound to ambient light, elevated temperatures, and atmospheric oxygen. When preparing solutions, use de-gassed solvents if possible. It is advisable to prepare fresh solutions for each experiment. If solutions need to be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and used within a short period.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on the chemical structure of xanthones, solvents such as acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO) are commonly used. For aqueous solutions, it is important to consider the pH, as extreme pH values can promote degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Like other polyphenolic compounds, this compound is susceptible to degradation through oxidation, hydrolysis, and photolysis. The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. The prenyl group may also be a site for oxidative cleavage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments. Degradation of the compound due to improper storage or handling.- Verify storage conditions (temperature, light, and moisture protection).- Prepare fresh stock solutions before each experiment.- Perform a purity check of the compound using a suitable analytical method (e.g., HPLC).
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound.- Review storage and handling procedures.- Conduct a forced degradation study to identify potential degradation products.- If possible, use an inert atmosphere (e.g., argon or nitrogen) during handling and storage of solutions.
Discoloration of the solid compound or solutions. Oxidation or other forms of chemical degradation.- Discard the discolored material.- Ensure the storage container is airtight and opaque.- Store under an inert atmosphere if the compound is highly sensitive to oxidation.
Poor solubility of the compound. The compound may have degraded or precipitated out of solution.- Use a different solvent or a co-solvent system.- Gently warm the solution or use sonication to aid dissolution.- Confirm the purity of the compound.

Quantitative Data Summary

The following table summarizes generalized stability data for polyphenolic compounds under various stress conditions. This information can be used as a reference for designing stability studies for this compound.

Condition Parameter Typical Observation for Polyphenols
Acidic Hydrolysis 0.1 M HCl, 70°C, 24hGenerally more stable compared to basic conditions. Minor degradation may be observed.
Basic Hydrolysis 0.1 M NaOH, 70°C, 24hSignificant degradation is often observed.
Oxidative Stress 3% H₂O₂, Room Temp, 24hSusceptible to degradation, leading to the formation of various oxidation products.
Thermal Stress 60°C, 48hDegradation is dependent on the specific compound structure and the presence of oxygen.
Photostability UV light (254 nm), 24hProne to degradation, especially in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 70°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 70°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of a non-stressed control.

  • Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to quantify this compound and separate its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is demonstrated by the ability to separate the main peak from degradation products generated during forced degradation studies.

Visualizations

G Workflow for Stability Testing of this compound cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (0.1 M HCl, 70°C) A->B C Base Hydrolysis (0.1 M NaOH, 70°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (UV Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Compare to Control H->I J Quantify Degradation I->J K Identify Degradants J->K

Caption: Workflow for Stability Testing.

G Hypothetical Degradation Pathways for this compound cluster_0 Oxidation cluster_1 Hydrolysis cluster_2 Photolysis A This compound B Oxidation of Phenolic Groups A->B O2, light, heat C Oxidative Cleavage of Prenyl Group A->C O2, light, heat D Ring Opening (under extreme pH) A->D Strong acid/base E Formation of Photodegradation Products A->E UV light

Caption: Hypothetical Degradation Pathways.

refinement of dosing protocols for 1,3,7-Trihydroxy-2-prenylxanthone in cell-based studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of dosing protocols for 1,3,7-Trihydroxy-2-prenylxanthone in cell-based studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a type of xanthone, a class of organic compounds naturally found in some plants. Research has shown it to possess trypanocidal activity, meaning it can kill Trypanosoma cruzi, the parasite that causes Chagas' disease. One study indicated that it targets the parasite's mitochondria without inducing toxicity in mammalian cells. It has also been reported to have weak antibacterial activity against vancomycin-resistant enterococci.

Q2: How should I prepare a stock solution of this compound?

A2: Like many prenylated xanthones, this compound has poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). It's crucial to dissolve the compound completely in the solvent before making further dilutions in your cell culture medium. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%.

Q3: What is a good starting concentration range for my cell-based experiments?

A3: The optimal concentration will be cell-type and assay dependent. Based on studies with related xanthone compounds, a broad starting range for screening could be from 0.1 µM to 50 µM. For initial cytotoxicity assessments, a wider range might be employed. For instance, cytotoxic effects of similar prenylated xanthones have been observed in various cancer cell lines with IC50 values ranging from the low micromolar to double-digit micromolar concentrations.

Q4: What are the potential signaling pathways affected by this compound in mammalian cells?

A4: Direct studies on the signaling pathways modulated by this compound in mammalian cells are limited. However, a closely related compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors in rat astrocytes via the cAMP and ERK-dependent pathways[1]. Additionally, other prenylated xanthones have been found to activate the Aryl hydrocarbon Receptor (AhR) and the Nrf2 pathways in intestinal cells.[2]

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Medium

Q: I've diluted my DMSO stock of this compound into my cell culture medium, and I see a precipitate forming. What should I do?

A: This is a common issue with hydrophobic compounds like prenylated xanthones. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try working with lower final concentrations.

  • Increase the DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help, but you must run a vehicle control to ensure the solvent itself is not affecting the cells.

  • Use a Serum-Containing Medium for Dilution: If you are using a serum-free medium for your experiment, consider if a medium containing fetal bovine serum (FBS) can be used. The proteins in the serum can help to stabilize hydrophobic compounds and prevent precipitation.

  • Sonication: Briefly sonicating the diluted solution might help to disperse the compound, but this is often a temporary solution.

  • Serial Dilutions: Prepare serial dilutions in your culture medium from a higher concentration intermediate dilution rather than a single large dilution from your stock.

Issue: No Observable Effect on Cells

Q: I've treated my cells with this compound but I'm not seeing any biological effect. What could be the reason?

A: Several factors could contribute to a lack of observed activity:

  • Insufficient Concentration: The concentrations used may be too low to elicit a response in your specific cell model. Consider increasing the concentration range in your next experiment.

  • Inappropriate Time Point: The incubation time might be too short. Some cellular responses take longer to become apparent. Consider a time-course experiment (e.g., 24h, 48h, 72h).

  • Cell Line Specificity: The target of the compound may not be present or may be expressed at very low levels in your chosen cell line.

  • Compound Stability: Ensure that the compound is stable under your experimental conditions (e.g., temperature, light, pH of the medium).

  • Assay Sensitivity: The assay you are using might not be sensitive enough to detect subtle changes. Consider using a more sensitive or different type of assay to measure the biological endpoint.

Issue: High Background Cytotoxicity in Vehicle Control

Q: My cells treated with the DMSO vehicle control are showing signs of stress or death. Why is this happening?

A: This indicates that the concentration of the solvent is too high for your particular cell line.

  • Reduce DMSO Concentration: The most common cause is a final DMSO concentration that is too high. Aim for a final concentration of 0.1% or less. Some sensitive cell lines may require even lower concentrations.

  • Check Your Stock Concentration: Ensure your stock solution is at a high enough concentration so that only a very small volume is needed to achieve your final desired concentration in the culture medium.

  • Uniform Mixing: Ensure the DMSO is thoroughly and evenly mixed into the medium before adding it to the cells to avoid localized areas of high solvent concentration.

  • Quality of DMSO: Use a high-quality, cell culture grade DMSO.

Data Presentation

Table 1: Summary of Reported In Vitro Concentrations and Effects of Prenylated Xanthones

CompoundCell Line/OrganismConcentration/DoseObserved Effect
This compoundTrypanosoma cruziNot specifiedInhibitory activity against the parasite.[3][4]
This compoundVancomycin-Resistant EnterococciMIC = 6.25 mg/mLWeak antibacterial activity.[5][6]
Prenylated Xanthone (Garcinone D)HT-29 (human colon cancer)0-25 µMActivation of AhR and Nrf2 pathways.[2]
Prenylated Xanthone (α-mangostin)BC-1 (human breast cancer)IC50 = 0.92 µg/mLCytotoxic activity.[7]
Prenylated Xanthone (Gartanin)NCI-H187 (human small cell lung cancer)IC50 = 1.08 µg/mLCytotoxic activity.[7]
1,3,7-TrihydroxyxanthoneRat astrocyte primary culturesDose-dependentStimulation of NGF and BDNF expression.[1]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare a vehicle control with the same final concentration of DMSO as the treated wells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cell-Based Assays prep Stock Solution (this compound in DMSO) dilute Serial Dilution in Culture Medium prep->dilute treat Treat Cells (Compound + Vehicle Control) dilute->treat seed Seed Cells in 96-well plate seed->treat incubate Incubate (24h, 48h, 72h) treat->incubate assay Perform Assay (e.g., MTT, Western Blot, qPCR) incubate->assay analyze Data Analysis assay->analyze

Caption: A typical experimental workflow for in vitro studies.

G cluster_pathway Potential Signaling Pathways compound This compound (or related xanthones) erk_node ERK Pathway compound->erk_node stimulates camp_node cAMP Pathway compound->camp_node stimulates ahr_node AhR Activation compound->ahr_node activates nrf2_node Nrf2 Activation compound->nrf2_node activates neurotrophic Neurotrophic Factor Expression (NGF, BDNF) erk_node->neurotrophic camp_node->neurotrophic antioxidant Antioxidant Response & Intestinal Barrier Integrity ahr_node->antioxidant nrf2_node->antioxidant

Caption: Potential signaling pathways modulated by xanthones.

G cluster_troubleshooting Troubleshooting Logic start Problem Encountered precipitate Precipitation in Media Check Solubility Lower Concentration Adjust Vehicle % start->precipitate Is there a precipitate? no_effect No Effect Observed Increase Concentration Extend Incubation Time Check Assay Sensitivity start->no_effect No biological effect? toxicity Vehicle Control Toxicity Lower Vehicle % Use High-Quality Reagent Check Stock Concentration start->toxicity Control cells dying? solution Resolution precipitate->solution no_effect->solution toxicity->solution

Caption: A logical guide for troubleshooting common issues.

References

Validation & Comparative

Structural Elucidation of Prenylated Xanthones: A 2D-NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2D-NMR in Xanthone Analysis

Xanthones are a class of naturally occurring polyphenolic compounds with a diverse range of biological activities. The substitution pattern of hydroxyl, methoxy, and prenyl groups on the xanthone scaffold is crucial for their bioactivity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.

Comparative NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for α-Mangostin, a well-studied diprenylated xanthone. This data serves as a reference for comparison with other similar structures, including what would be expected for 1,3,7-Trihydroxy-2-prenylxanthone.

Table 1: ¹H and ¹³C NMR Data of α-Mangostin (in CDCl₃)

Position¹³C (δc)¹H (δн, mult., J in Hz)Key HMBC Correlations (H → C)Key COSY Correlations (H ↔ H)
1161.713.78 (s, 1-OH)C-2, C-9a, C-10a-
2111.9---
3162.7---
492.96.27 (s)C-2, C-3, C-9a, C-10a-
4a155.4---
5102.96.80 (s)C-4a, C-6, C-7, C-8a-
6155.8---
7143.9---
8137.5---
8a112.3---
9182.2---
9a103.6---
10a155.9---
1'21.53.43 (d, 7.0)C-1, C-2, C-3, C-2'H-2'
2'121.65.25 (t, 7.0)C-1', C-3', C-4'H-1'
3'132.2---
4'18.31.69 (s)C-2', C-3'-
5'25.91.68 (s)C-2', C-3'-
1''26.64.09 (d, 7.0)C-7, C-8, C-8a, C-2''H-2''
2''123.35.25 (t, 7.0)C-1'', C-3'', C-4''H-1''
3''132.2---
4''18.01.82 (s)C-2'', C-3''-
5''25.91.76 (s)C-2'', C-3''-
3-OCH₃62.13.80 (s)C-3-

Data compiled from various literature sources on the NMR characterization of α-Mangostin.

Experimental Protocols for 2D-NMR of Xanthones

A general methodology for the structural elucidation of a prenylated xanthone using 2D-NMR is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified xanthone in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good signal resolution and to avoid signal overlap with the solvent peak.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two to three bonds. It is crucial for establishing spin systems within the molecule, such as the protons of the prenyl chain and adjacent aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is the primary method for assigning carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. HMBC is the key experiment for connecting different fragments of the molecule and for establishing the positions of substituents on the xanthone core. For instance, the correlation of the methylene protons of a prenyl group to the aromatic carbons of the xanthone ring confirms its attachment point.

  • Data Processing and Analysis: The acquired 2D spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves identifying cross-peaks in the spectra to establish the correlations and build up the molecular structure.

Workflow and Visualization

The logical workflow for 2D-NMR based structural elucidation is depicted in the following diagram:

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Proton Spin Systems HSQC HSQC (¹JCH Correlations) C13_NMR->HSQC Direct C-H Attachment Fragments Identify Spin Systems & Fragments COSY->Fragments HMBC HMBC (ⁿJCH Correlations) HSQC->HMBC Assign Carbon Signals Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure

Workflow for 2D-NMR based structural elucidation.

Structural Confirmation of α-Mangostin using 2D-NMR

The 2D-NMR data of α-Mangostin unequivocally confirms its structure. The key correlations are visualized below:

Key HMBC and COSY correlations for α-Mangostin.

Analysis of Correlations:

  • COSY: The COSY spectrum reveals the correlations between the methylene protons (H-1' and H-1'') and the vinyl protons (H-2' and H-2'') of the two prenyl groups, establishing their internal connectivity.

  • HMBC: The crucial HMBC correlations confirm the placement of the substituents.

    • The methylene protons of the first prenyl group (H-1') show correlations to the aromatic carbons C-1, C-2, and C-3, firmly placing this prenyl group at the C-2 position.

    • Similarly, the methylene protons of the second prenyl group (H-1'') show correlations to C-7, C-8, and C-8a, confirming its attachment at C-8.

    • The aromatic proton H-4 shows correlations to C-2, C-3, and C-9a, while H-5 correlates with C-6, C-7, and C-8a, confirming the substitution pattern on the xanthone core.

    • The methoxy protons show a clear correlation to C-3, confirming its position.

Comparison and Conclusion

The structural elucidation of this compound would follow the same principles. The expected 2D-NMR data would show key HMBC correlations from the methylene protons of the single prenyl group to carbons C-1, C-2, and C-3, confirming its position at C-2. The aromatic protons would show correlations that confirm the 1,3,7-trihydroxy substitution pattern.

Validating the Purity of Synthesized 1,3,7-Trihydroxy-2-prenylxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the primary analytical methods used to validate the purity of synthesized 1,3,7-Trihydroxy-2-prenylxanthone, a member of the xanthone family of compounds known for their potential therapeutic properties. This guide also draws comparisons with a closely related synthesized xanthone, 1,3-dihydroxy-2-prenylxanthone, and a well-researched natural xanthone, α-mangostin, to provide a broader context for purity validation.

Core Purity Validation Methodologies

The principal techniques for assessing the purity of synthesized xanthones are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into the identity and purity of the target compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy. When coupled with a suitable detector, such as a Diode Array Detector (DAD), it can provide information about the presence of impurities by separating them from the main compound based on their differential partitioning between a stationary and a mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of the synthesized compound. By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can confirm the identity of the desired product and detect the presence of any structural isomers or other impurities.

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further corroborating the identity of the target molecule. When coupled with a chromatographic technique like HPLC (LC-MS), it can provide mass information for both the main compound and any impurities present.

Comparative Data on Xanthone Purity

CompoundMethodPurityKey Findings
1,3-dihydroxy-2-prenylxanthone ¹H-NMR-Characterization confirmed the successful synthesis and presence of the prenyl group.[1]
α-mangostin (isolated) HPLC> 98%The purity of the isolated compound was confirmed to be higher than 98%.[2]
Xanthone & 3-methoxyxanthone HPLCRecovery: 98.8% - 102.8%A validated HPLC method showed high accuracy and precision for the quantification of these xanthones in nanocapsules.[3][4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity validation. Below are representative protocols for the key analytical methods.

High-Performance Liquid Chromatography (HPLC) Protocol for Xanthone Purity Analysis

This protocol is adapted from validated methods for xanthone analysis and can be optimized for this compound.[3][4][5]

  • Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is commonly used. A typical gradient could be starting from 65% methanol and increasing to 90% over 30 minutes.[5]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV detection at a wavelength of 254 nm.[5]

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Analysis: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS). The data is processed and analyzed to confirm the expected structure. For 1,3-dihydroxy-2-prenylxanthone, the ¹H-NMR spectrum showed characteristic signals for the aromatic protons and the prenyl group.[1]

Mass Spectrometry (MS) Protocol
  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique for xanthones.

  • Analysis: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the molecular weight of the synthesized compound.

Experimental and Logical Workflows

Visualizing the workflow for purity validation can aid in understanding the logical progression of the analytical process.

Purity_Validation_Workflow Workflow for Purity Validation of Synthesized Xanthones cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_result Final Assessment Synthesis Synthesized This compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Purity Check Column_Chromatography Column Chromatography TLC->Column_Chromatography Purification HPLC HPLC-DAD Column_Chromatography->HPLC Quantitative Analysis NMR NMR (¹H, ¹³C) Column_Chromatography->NMR Structural Confirmation MS Mass Spectrometry Column_Chromatography->MS Molecular Weight Confirmation Pure_Compound Purity > 95% HPLC->Pure_Compound Impure_Compound Purity < 95% HPLC->Impure_Compound NMR->Pure_Compound MS->Pure_Compound

Caption: A logical workflow for the synthesis, purification, and purity validation of this compound.

HPLC_Workflow HPLC Purity Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 254 nm) HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Data_Analysis Data Analysis (Peak Integration) Chromatogram->Data_Analysis Purity_Report Purity Report (% Area) Data_Analysis->Purity_Report

Caption: A detailed workflow for determining the purity of a synthesized xanthone using HPLC.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways modulated by this compound are a subject of ongoing research, many xanthones are investigated for their potential to inhibit inflammatory pathways. A hypothetical pathway is illustrated below.

Signaling_Pathway Hypothetical Anti-inflammatory Signaling Pathway Xanthone This compound IKK IKK Xanthone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription of

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action for a xanthone compound.

References

The Cytotoxic Landscape of Prenylated Xanthones: A Comparative Analysis of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for novel anticancer agents, prenylated xanthones, a class of secondary metabolites prevalent in medicinal plants, have garnered significant attention for their potent cytotoxic activities. This guide provides a comparative analysis of the cytotoxicity of 1,3,7-Trihydroxy-2-prenylxanthone and its derivatives against other notable prenylated xanthones, supported by experimental data to inform researchers and drug development professionals.

Comparative Cytotoxicity: IC50 Values

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values of this compound derivatives and other prenylated xanthones against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthoneA549 (Lung Carcinoma)4.3[1]
SMMC-7721 (Hepatocellular Carcinoma)3.9[1]
HCT-116 (Colon Carcinoma)5.1[1]
BGC-823 (Gastric Carcinoma)2.8[1]
1,3,8-trihydroxy-2-(3-methyl-2-butenyl)-4-(3-hydroxy-3-methylbutanoyl)-xanthoneA549 (Lung Carcinoma)3.8[1]
SMMC-7721 (Hepatocellular Carcinoma)3.2[1]
HCT-116 (Colon Carcinoma)4.5[1]
BGC-823 (Gastric Carcinoma)2.5[1]
Garcinone CA549 (Lung Carcinoma)4.1[1]
SMMC-7721 (Hepatocellular Carcinoma)3.5[1]
HCT-116 (Colon Carcinoma)4.8[1]
BGC-823 (Gastric Carcinoma)2.6[1]
γ-MangostinA549 (Lung Carcinoma)4.0[1]
SMMC-7721 (Hepatocellular Carcinoma)3.4[1]
HCT-116 (Colon Carcinoma)4.6[1]
BGC-823 (Gastric Carcinoma)2.7[1]
α-MangostinBC-1 (Breast Cancer)0.92 µg/mL[2][3]
KB (Epidermoid Carcinoma)2.08 µg/mL[2][3]
GartaninNCI-H187 (Small Cell Lung Cancer)1.08 µg/mL[2][3]
Mangostenone CKB (Epidermoid Carcinoma)2.8 µg/mL[2][3]
BC-1 (Breast Cancer)3.53 µg/mL[2][3]
NCI-H187 (Small Cell Lung Cancer)3.72 µg/mL[2][3]

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on the MTT assay, a colorimetric method that measures cellular metabolic activity.

MTT Assay for Cell Viability:

  • Cell Seeding: Human cancer cell lines (e.g., A549, SMMC-7721, HCT-116, BGC-823) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone) and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation and Solubilization: The plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells. Subsequently, the supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways and Molecular Mechanisms

The cytotoxic effects of prenylated xanthones are often mediated through the induction of apoptosis, a form of programmed cell death.

Apoptosis Induction Pathway:

Several studies suggest that prenylated xanthones can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family. For instance, some benzophenones, which share structural similarities with xanthones, have been shown to upregulate pro-apoptotic proteins like PUMA and Bak, while also affecting the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1 in HT-29 colon cancer cells.[4] This disruption of the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.

apoptosis_pathway Xanthone Prenylated Xanthones Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bak) Xanthone->Bcl2_family Modulates Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Bcl2_family->Mitochondria Regulates permeability Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by prenylated xanthones.

Experimental Workflow for Cytotoxicity Screening:

The process of identifying and characterizing cytotoxic compounds from natural sources typically follows a structured workflow, from extraction to the determination of cellular mechanisms.

experimental_workflow Start Plant Material (e.g., Garcinia mangostana) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Prenylated Xanthones Extraction->Isolation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Cytotoxicity->Mechanism End Identification of Lead Compounds Mechanism->End

Caption: General workflow for cytotoxic compound discovery from natural products.

References

Comparative Analysis of the Antibacterial Spectrum of 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antibacterial spectrum of 1,3,7-Trihydroxy-2-prenylxanthone, contrasting its efficacy with other relevant xanthone derivatives. The information is compiled from existing scientific literature to offer an objective overview supported by available experimental data.

Introduction to this compound

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families. They possess a distinctive tricyclic xanthen-9-one scaffold and are known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The substitution patterns on the xanthone core, such as hydroxylation, methoxylation, and prenylation, significantly influence their biological effects.

This compound is a prenylated xanthone that has been isolated from plants such as Cudrania cochinchinensis. The presence of both hydroxyl and prenyl groups suggests potential bioactivity. This guide focuses on elucidating its antibacterial profile in comparison to its non-prenylated parent compound and other structurally related xanthones.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and compares it with other relevant xanthones.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Enterococcus faecalis (VRE)6250[1][2]
Enterococcus faecium (VRE)6250[1][2]
Enterococcus gallinarum (VRE)6250[1][2]
1,3,7-Trihydroxyxanthone Not specifiedInactive[3][4]
γ-Mangostin Staphylococcus aureus (MRSA)3.13[5]
Staphylococcus aureus (MSSA)6.25[5]
Enterococcus spp. (VRE)6.25[5]
Enterococcus spp. (VSE)6.25[5]
1,3-Dihydroxy-2-prenylxanthone Escherichia coliModerate Activity (Inhibition zone > 5 mm at 15% conc.)[6]

Analysis of Antibacterial Spectrum:

Based on the available data, this compound exhibits weak antibacterial activity, with a high MIC value of 6250 µg/mL against vancomycin-resistant Enterococcus (VRE) strains[1][2]. In contrast, its parent compound, 1,3,7-trihydroxyxanthone, is reported to be inactive, suggesting that the addition of the prenyl group at the C-2 position is crucial for conferring some level of antibacterial property, albeit a weak one.

For a broader perspective, when compared to a well-studied prenylated xanthone like γ-mangostin, the difference in potency is stark. γ-Mangostin demonstrates significant activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE, with MIC values as low as 3.13 to 6.25 µg/mL[5]. This highlights that while prenylation is important, the overall substitution pattern on the xanthone scaffold plays a critical role in determining the antibacterial potency.

Furthermore, a closely related compound, 1,3-dihydroxy-2-prenylxanthone, has shown moderate activity against the Gram-negative bacterium Escherichia coli[6]. This suggests that the specific arrangement and number of hydroxyl groups, in combination with the prenyl moiety, dictates the spectrum of activity.

Experimental Protocols

The determination of the antibacterial spectrum and MIC values typically follows standardized procedures. The most common method cited in the literature for evaluating the antibacterial activity of natural compounds is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

    • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

    • The suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range is selected to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.

    • Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing only broth) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., on Agar Plate) inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep compound_stock Test Compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate compound_stock->serial_dilution inoculation Inoculate Plate with Bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Logical Relationship of Xanthone Structure and Antibacterial Activity

This diagram illustrates the influence of structural modifications on the antibacterial activity of the xanthone scaffold, based on the comparative data.

SAR_Xanthone cluster_modifications Structural Modifications cluster_activity Antibacterial Activity xanthone_core Xanthone Core hydroxylation Hydroxylation (e.g., 1,3,7-OH) xanthone_core->hydroxylation add OH groups inactive Inactive (1,3,7-Trihydroxyxanthone) hydroxylation->inactive prenylation Prenylation (e.g., at C-2) weak_activity Weak Activity (this compound) prenylation->weak_activity other_subs Other Substitutions (e.g., at C-6) strong_activity Strong Activity (γ-Mangostin) other_subs->strong_activity inactive->prenylation add prenyl group weak_activity->other_subs optimize substitutions

Caption: Structure-activity relationship of xanthones.

References

A Comparative Guide to the Structure-Activity Relationship of 1,3,7-Trihydroxy-2-prenylxanthone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,3,7-trihydroxy-2-prenylxanthone and its analogs, focusing on their anticancer and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Structure-Activity Relationship Insights

The biological activity of xanthone derivatives is significantly influenced by the type, number, and position of substituent groups on the dibenzo-γ-pyrone framework.[1] Prenylated xanthones, a major class of naturally occurring xanthones, have garnered considerable attention for their diverse pharmacological activities.[1] The introduction of a prenyl group to a hydroxyxanthone core can dramatically increase its anticancer activity.[1]

Key determinants for the cytotoxic effects of prenylated xanthones include:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical for activity. A hydroxyl group at the C-1 position is often considered important for the anticancer activity of xanthones.[1]

  • Prenylation: The addition of prenyl groups generally enhances cytotoxic activity.[1] The position of the prenyl group also plays a crucial role in determining the potency.

  • Other Substituents: The presence of methoxy groups or the formation of pyran rings through cyclization of a prenyl chain can modulate the biological activity.

While a systematic SAR study on a comprehensive series of this compound analogs is not extensively available in the current literature, the data from various studies on similar compounds allow for the deduction of general trends. For instance, α-mangostin, a well-known prenylated xanthone, exhibits potent cytotoxic effects against various cancer cell lines.[2]

Data Presentation: Cytotoxicity of Prenylated Xanthone Analogs

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound analogs and related compounds against various human cancer cell lines.

Table 1: Cytotoxicity of Prenylated Xanthones from Garcinia mangostana [2]

CompoundKB (μg/mL)BC-1 (μg/mL)NCI-H187 (μg/mL)
Mangostenone C2.83.533.72
Mangostenone D9.793.889.07
Mangostenone E19.9617.53Inactive
α-Mangostin2.080.922.87
Gartanin15.6315.541.08
Garcinone E2.671.443.74

Table 2: Cytotoxicity of this compound Analogs [3]

CompoundCNE1 (μM)CNE2 (μM)SUNE1 (μM)HONE1 (μM)A549 (μM)GLC82 (μM)MCF-7 (μM)Bel-7402 (μM)
1 6.87.28.59.110.312.515.411.8
2 7.58.19.310.211.613.816.212.9

Compound 1: 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone Compound 2: 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-methyl-2-butenyl)-xanthone

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Apoptosis, or programmed cell death, can be quantified by analyzing the DNA content of cells using propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with the xanthone analogs for a defined period. Both adherent and floating cells are collected.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. Apoptotic cells will have a fractional DNA content and will appear as a sub-G1 peak in the DNA histogram.

Antibacterial Activity Assessment: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Xanthone-Induced Apoptosis

Prenylated xanthones have been shown to induce apoptosis in cancer cells. While the exact signaling cascade for this compound analogs is not fully elucidated, a plausible pathway involves the activation of intrinsic and/or extrinsic apoptotic pathways, leading to caspase activation and subsequent cell death.

G Xanthone Prenylated Xanthone Analogs ROS ↑ Reactive Oxygen Species (ROS) Xanthone->ROS CellCycle Cell Cycle Arrest (e.g., S or G2/M phase) Xanthone->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of apoptosis induction by prenylated xanthones.

Experimental Workflow for SAR Analysis

The following diagram illustrates a typical workflow for the structure-activity relationship analysis of novel xanthone analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening Purification->Antimicrobial ApoptosisAssay Apoptosis Assays (Flow Cytometry) Cytotoxicity->ApoptosisAssay CellCycleAssay Cell Cycle Analysis Cytotoxicity->CellCycleAssay SAR SAR Analysis Cytotoxicity->SAR Antimicrobial->SAR ApoptosisAssay->SAR CellCycleAssay->SAR

Caption: Workflow for SAR analysis of xanthone analogs.

References

cross-validation of 1,3,7-Trihydroxy-2-prenylxanthone bioactivity across multiple cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological effects of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative, reveals a spectrum of activities across various cell lines, ranging from antimicrobial and antiparasitic to potential, albeit weak, anticancer effects. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated notable trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by targeting the mitochondrion.[1] It also exhibits weak antibacterial properties.[2] While its direct cytotoxicity against human cancer cell lines appears limited, with IC50 values greater than 10 μM for hepatocellular carcinoma (HepG2) and normal liver (L02) cells, the bioactivity of structurally similar xanthones suggests potential mechanisms of action that warrant further investigation.[2] This guide provides a detailed comparison of its effects, outlines the experimental protocols used for its evaluation, and visualizes a potential signaling pathway based on related compounds.

Data Presentation: A Comparative Analysis of Bioactivity

The biological activities of this compound and related compounds have been assessed across a variety of cell lines, with results summarized below.

CompoundCell Line/OrganismBioactivity TypeMeasurementValueReference
This compound Trypanosoma cruziTrypanocidal-Active[1]
Mammalian cellsCytotoxicity-Not toxic[1]
Vancomycin-Resistant EnterococciAntibacterialMIC6.25 µg/mL[2]
HepG2 (Human Liver Cancer)CytotoxicityIC50> 10 µM[2]
L02 (Human Normal Liver)CytotoxicityIC50> 10 µM[2]
1,3,7-TrihydroxyxanthoneRat Primary AstrocytesNeurotrophic Factor Induction-Stimulates NGF & BDNF
Dulxanthone AHepG2 (Human Liver Cancer)Cytotoxicity, Apoptosis, Cell Cycle Arrest-Active[3][4]
Other Prenylated XanthonesVarious Cancer Cell LinesAnticancerIC50Varies (µM range)[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Trypanocidal Activity Assay

This assay evaluates the efficacy of a compound against the different life stages of Trypanosoma cruzi.

  • Parasite Culture: Culture epimastigotes, trypomastigotes, and amastigotes of T. cruzi under appropriate laboratory conditions.

  • Compound Treatment: Treat the parasites with various concentrations of the test compound. For intracellular amastigotes, infect host cells (e.g., macrophages or fibroblasts) prior to treatment.

  • Incubation: Incubate the treated parasites/infected cells for a defined period.

  • Viability Assessment: Assess parasite viability using methods such as direct counting with a hemocytometer, colorimetric assays (e.g., using resazurin), or by measuring the activity of a parasite-specific enzyme.

  • IC50 Determination: Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%.

Mandatory Visualizations

Potential Signaling Pathway for Xanthone-Induced Apoptosis

Based on the known activity of the structurally similar compound dulxanthone A in HepG2 cells, the following diagram illustrates a potential signaling pathway through which this compound might induce apoptosis in cancer cells.[3][4]

G Xanthone 1,3,7-Trihydroxy- 2-prenylxanthone p53 p53 Activation Xanthone->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential p53-mediated mitochondrial apoptosis pathway.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of a compound's bioactivity against a panel of cell lines.

G Compound Test Compound (this compound) PrimaryScreening Primary Screening (e.g., MTT Assay) Compound->PrimaryScreening CellLines Panel of Cell Lines (Cancer & Normal) CellLines->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (Apoptosis, Cell Cycle) HitIdentification->SecondaryAssays Mechanism Mechanism of Action Studies SecondaryAssays->Mechanism

Caption: Workflow for in vitro bioactivity assessment.

References

A Comparative Analysis of the Biological Activity of Synthetic vs. Natural 1,3,7-Trihydroxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of synthetic and naturally occurring 1,3,7-Trihydroxy-2-prenylxanthone. While a direct head-to-head study under identical experimental conditions is not available in the current literature, this document collates and presents the existing data from separate studies to offer a comparative overview. The focus of this guide is on the antibacterial properties of this xanthone derivative.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated for both its natural and synthetic forms in different studies. The following table summarizes the key quantitative findings.

FormTarget Organism(s)Assay TypeQuantitative DataSource
Natural Enterococcus faecalis, Enterococcus faecium, Enterococcus gallinarum (Vancomycin-Resistant Enterococci - VREs)Minimum Inhibitory Concentration (MIC)MIC = 6.25 µg/mL[1]
Synthetic Escherichia coliDisc DiffusionInhibition zone > 5 mm at a 15% concentration[2][3]

Note: The results presented are from different studies with varying methodologies, and therefore, a direct comparison of the potency of the natural versus synthetic compound should be made with caution.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Natural this compound

The antibacterial activity of natural this compound against vancomycin-resistant enterococci (VREs) was determined using a standard microdilution method.

  • Bacterial Strains: Vancomycin-resistant strains of Enterococcus faecalis, Enterococcus faecium, and Enterococcus gallinarum were used.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of 10^6 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Preparation: The natural this compound was dissolved in a suitable solvent and serially diluted in the broth to achieve a range of concentrations.

  • Incubation: The microplates containing the bacterial inoculum and the test compound at various concentrations were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

Disc Diffusion Assay for Synthetic this compound

The antibacterial activity of the synthesized 1,3,7-dihydroxy-2-prenylxanthone was assessed using the disc diffusion method against Escherichia coli.

  • Bacterial Culture: A standardized inoculum of E. coli was spread evenly onto the surface of a nutrient agar plate.

  • Disc Preparation: Sterile filter paper discs were impregnated with a 15% solution of the synthesized xanthone.

  • Application of Discs: The impregnated discs were placed onto the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The antibacterial activity was determined by measuring the diameter of the clear zone of growth inhibition around the disc. An inhibition zone greater than 5 mm was reported.[2][3]

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Test Compound Test Compound Compound Application Compound Application Test Compound->Compound Application Growth Medium Growth Medium Growth Medium->Inoculation Incubation Incubation Compound Application->Incubation Data Collection Data Collection Incubation->Data Collection Analysis Analysis Data Collection->Analysis

Caption: General workflow for in vitro antibacterial susceptibility testing.

Discussion

The available data indicates that this compound, in both its natural and synthetic forms, possesses antibacterial properties. The natural form, isolated from Cudrania cochinchinensis, has shown activity against Gram-positive vancomycin-resistant enterococci with a determined MIC value of 6.25 µg/mL[1]. The synthetic counterpart demonstrated moderate activity against the Gram-negative bacterium Escherichia coli in a disc diffusion assay[2][3].

It is important to note that the different bacterial strains and methodologies used in these studies prevent a direct quantitative comparison of the antibacterial potency. The MIC assay provides a more precise measure of the minimum concentration required to inhibit growth, while the disc diffusion assay gives a qualitative or semi-quantitative indication of susceptibility.

The prenyl group attached to the xanthone scaffold is generally considered to be important for its biological activity, often enhancing its interaction with biological membranes and targets[4][5]. The synthesis of prenylated xanthones is a subject of ongoing research to explore and optimize their therapeutic potential[4].

Conclusion

Both natural and synthetic this compound exhibit antibacterial activity. However, to definitively compare their biological efficacy, further studies are required where both compounds are tested in parallel under identical experimental conditions against a broader panel of microorganisms. Such studies would provide valuable insights for drug development professionals regarding the potential advantages of either synthetic production or natural extraction for this bioactive compound.

References

Evaluation of Off-Target Effects for 1,3,7-Trihydroxy-2-prenylxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative evaluation of the potential off-target effects of 1,3,7-Trihydroxy-2-prenylxanthone against other well-studied xanthones, namely α-Mangostin and Gambogic Acid. Due to the limited direct experimental data on the off-target profile of this compound, this guide leverages available information on related compounds to infer potential interactions and provide a framework for future experimental validation.

Executive Summary

This compound is a member of the xanthone family, a class of compounds known for a wide range of biological activities, including antibacterial, anticancer, and neurotrophic effects. While its primary activities are under investigation, a thorough understanding of its potential off-target effects is crucial for its development as a therapeutic agent. This guide outlines potential off-target interactions with key protein families, including kinases, cytochrome P450 enzymes, and inflammatory complexes, by comparing available data for structurally related xanthones.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize the known off-target activities of comparator xanthones. This data provides a basis for predicting the potential off-target profile of this compound.

Table 1: Kinase Inhibitory Activity

CompoundKinase TargetAssay TypeIC50 / % InhibitionReference
α-MangostinMARK4Enzyme inhibition assayIC50 = 1.47 µM[1][2]
α-MangostinEGFRKinase inhibition assay29-30% inhibition[3][4]
β-MangostinEGFRKinase inhibition assay29-30% inhibition[3][4]
Gambogic AcidVEGFR2Kinase inhibition assay-[5]

Table 2: Cytochrome P450 (CYP) Inhibition

CompoundCYP IsoformKi (µM)IC50 (µM)Reference
α-MangostinCYP2C8--[6][7]
α-MangostinCYP2C9--[6][7]
Emodin (related compound)CYP1A1-12.25[8]
Emodin (related compound)CYP1A2-3.73[8]
Emodin (related compound)CYP2B1-14.89[8]
Various Anthraquinones (related compounds)CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4VariousVarious[9]

Table 3: NLRP3 Inflammasome Inhibition

CompoundAssayEffectReference
Xanthone (parent scaffold)IL-1β secretion in macrophagesDose-dependent inhibition[10][11]

Table 4: Cytotoxicity Against Non-Cancerous Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
α-MangostinhPBMCCell viability assayUnaffected at concentrations cytotoxic to cancer cells[12]
α-MangostinWI-38 (human lung fibroblasts)Cell viability assayUnaffected at concentrations cytotoxic to cancer cells[12]
Xanthohumol (prenylated flavonoid)BALB/3T3 (murine embryonic fibroblasts)Cell growth inhibitionHigher IC50 than for cancer cell lines[13]
Xanthohumol (prenylated flavonoid)HLMEC (human lung microvascular endothelium)Cell growth inhibitionHigher IC50 than for cancer cell lines[13]
Morusignin I, 8-hydroxycudraxanthone G, Cudraxanthone IAML12 (normal liver cells)Resazurin reduction assayMore resistant than HepG2 liver cancer cells[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results.

Kinase Inhibition Assay (Example: LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the interaction of a test compound with a specific kinase.

  • Reagents: LanthaScreen® Eu-anti-tag antibody, Alexa Fluor® conjugate (tracer), kinase, test compound.

  • Procedure:

    • Prepare a 3X solution of the test compound in the assay buffer.

    • Prepare a 3X mixture of the kinase and the Eu-anti-tag antibody.

    • Prepare a 3X solution of the tracer.

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET ratio is calculated and used to determine the amount of tracer displaced by the test compound, from which the IC50 value can be derived.[15]

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the metabolic activity of CYP enzymes.

  • Reagents: Human liver microsomes or recombinant CYP enzymes, specific CYP substrate, NADPH, test compound.

  • Procedure:

    • Pre-incubate the microsomes or recombinant enzymes with the test compound at various concentrations.

    • Initiate the reaction by adding the specific substrate and NADPH.

    • Incubate at 37°C for a specific time.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the compound) to calculate the percent inhibition and determine the IC50 value.[8][9]

NLRP3 Inflammasome Activation Assay

This protocol assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome in macrophages.

  • Cell Culture: Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1).

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibition: Treat the primed cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for a short period (e.g., 30-60 minutes).

  • Analysis:

    • Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

    • Lyse the cells and perform Western blotting to detect cleaved caspase-1 and mature IL-1β.[10][11]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., normal cell lines like WI-38 or AML12) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

Experimental_Workflow_for_Off-Target_Evaluation cluster_Screening Primary Screening cluster_Validation Secondary Validation cluster_Safety In Vitro Safety Compound Compound Kinase_Panel Kinase Panel Compound->Kinase_Panel Test CYP450_Panel CYP450 Panel Compound->CYP450_Panel Test Inflammasome_Assay NLRP3 Assay Compound->Inflammasome_Assay Test Dose_Response Dose-Response Studies Kinase_Panel->Dose_Response Hits CYP450_Panel->Dose_Response Hits Inflammasome_Assay->Dose_Response Hits Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Selectivity_Profiling->Mechanism_of_Action Cytotoxicity_Normal_Cells Cytotoxicity (Normal Cells) Mechanism_of_Action->Cytotoxicity_Normal_Cells

Caption: Workflow for evaluating the off-target effects of a test compound.

Xanthone_Off-Target_Signaling cluster_Kinase Kinase Signaling cluster_Inflammasome Inflammasome Pathway cluster_CYP Drug Metabolism Xanthone_K Xanthone Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Xanthone_K->RTK Inhibition Downstream_Kinases Downstream Kinases (e.g., Src, FAK, AKT) RTK->Downstream_Kinases Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Downstream_Kinases->Proliferation_Angiogenesis Xanthone_I Xanthone Derivative NLRP3 NLRP3 Inflammasome Xanthone_I->NLRP3 Inhibition PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β (Secretion) Pro_IL1b->IL1b Xanthone_C Xanthone Derivative CYP450 Cytochrome P450 Enzymes Xanthone_C->CYP450 Inhibition Drug_Metabolism Metabolism of Other Drugs CYP450->Drug_Metabolism

Caption: Potential off-target signaling pathways of xanthone derivatives.

Conclusion and Future Directions

While direct evidence for the off-target effects of this compound is currently scarce, the available data for structurally similar xanthones, such as α-Mangostin, suggest a potential for interactions with various kinases, cytochrome P450 enzymes, and the NLRP3 inflammasome. The provided comparative data and experimental protocols offer a roadmap for a comprehensive evaluation of the off-target profile of this compound. Future studies should focus on systematic screening against a broad panel of kinases and CYP450 isoforms, as well as functional assays to assess its impact on inflammatory signaling pathways. A thorough understanding of these potential off-target interactions is essential for the safe and effective development of this compound as a novel therapeutic agent.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.